molecular formula C22H21ClN4O4 B15603499 CC-885 CAS No. 1010100-07-8

CC-885

Cat. No.: B15603499
CAS No.: 1010100-07-8
M. Wt: 440.9 g/mol
InChI Key: DOEVCIHTTTYVCC-UHFFFAOYSA-N
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Description

a cereblon modulator with antineoplastic activity;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4/c1-12-2-4-15(9-17(12)23)25-22(31)24-10-13-3-5-16-14(8-13)11-27(21(16)30)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEVCIHTTTYVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Target of CC-885: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC-885 is a potent anti-tumor agent that functions as a molecular glue, modulating the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). Its primary molecular target is the translation termination factor GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a). By inducing the targeted degradation of GSPT1, this compound triggers a cascade of cellular events culminating in apoptosis, particularly in cancer cells. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, downstream cellular consequences, and detailed experimental protocols for its characterization.

The Primary Molecular Target: GSPT1

The anti-tumor activity of this compound is predominantly mediated through the CRBN-dependent ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][3] GSPT1 is a crucial protein involved in the termination of protein synthesis.[4]

Mechanism of Action: A Molecular Glue

This compound acts as a "molecular glue" by binding to CRBN, a substrate receptor of the CUL4-DDB1-RBX1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5][6] This binding event alters the surface of CRBN, creating a neomorphic interface that promotes the recruitment of GSPT1.[3] The formation of this ternary complex (this compound-CRBN-GSPT1) leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[5][7] The degradation of GSPT1 is the key event responsible for the cytotoxic effects of this compound.[8]

Downstream Cellular Consequences of GSPT1 Degradation

The depletion of GSPT1 has profound effects on cellular homeostasis:

  • Impaired Translation Termination: The most immediate consequence of GSPT1 loss is the failure of proper translation termination at stop codons. This results in ribosomal read-through and the synthesis of aberrant proteins with C-terminal extensions, leading to proteotoxic stress.[4][9]

  • Activation of the Integrated Stress Response (ISR): The cellular stress induced by impaired translation and aberrant proteins activates the Integrated Stress Response (ISR).[2][9] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but also the preferential translation of stress-responsive transcripts, such as the transcription factor ATF4.[4]

  • TP53-Independent Apoptosis: The culmination of these stress responses is the induction of apoptosis. Notably, this cell death is independent of the tumor suppressor p53, making GSPT1 degradation a promising therapeutic strategy for cancers with mutated or non-functional p53.[2][9]

Other Potential Neosubstrates of this compound

While GSPT1 is the primary target responsible for the broad anti-tumor activity of this compound, studies have identified other proteins that can be degraded in a this compound and CRBN-dependent manner. This highlights the potential for both on-target efficacy and off-target effects.

  • Polo-like kinase 1 (PLK1): this compound has been shown to promote the CRBN- and p97-dependent ubiquitination and degradation of PLK1, a key regulator of mitosis.[1][5] This activity can synergize with PLK1 inhibitors like volasertib (B1683956) in non-small-cell lung cancer (NSCLC) cells.[1][5]

  • Cyclin-dependent kinase 4 (CDK4): In multiple myeloma cells, this compound can induce the ubiquitination and degradation of CDK4, leading to cell cycle arrest.[7]

  • BNIP3L/NIX: this compound can also induce the degradation of BNIP3L, a protein involved in mitophagy, suggesting a role for this compound in regulating mitochondrial turnover.[10]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Parameter Cell Line Value Reference
GSPT1 Degradation DC50 MV4-112.1 nM (24h)[11]
CRBN Binding Affinity (Kd) In vitro TR-FRETNot explicitly stated for this compound, but shown to bind.[12]
Anti-proliferative IC50 AML cell lines10⁻⁶ - 1 µM[8][13]
Anti-proliferative IC50 THLE-210⁻⁶ - 1 µM[8][13]
Anti-proliferative IC50 PBMC10⁻⁶ - 1 µM[8][13]

Note: DC50 is the concentration required to achieve 50% of maximal degradation. Kd is the dissociation constant, a measure of binding affinity. IC50 is the concentration required to inhibit a biological process by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular target of this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol is used to verify the interaction between CRBN and GSPT1 in the presence of this compound.

Materials:

  • HEK293T cells

  • Plasmids encoding tagged CRBN and GSPT1 (e.g., HA-tag)

  • This compound

  • MLN-4924 (Nedd8-activating enzyme inhibitor, to prevent proteasomal degradation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-HA antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Antibodies for Western blotting (anti-CRBN, anti-GSPT1/HA)

Procedure:

  • Transfect HEK293T cells with plasmids expressing tagged CRBN and GSPT1.

  • Pre-treat cells with MLN-4924 (1 µM) for 3 hours to inhibit cullin-RING ligase activity and prevent the degradation of the substrate.[14]

  • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.[14]

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the supernatant with an anti-HA antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads extensively with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using antibodies against CRBN and GSPT1/HA. An increased amount of CRBN in the GSPT1 immunoprecipitate from this compound-treated cells compared to the vehicle control indicates the formation of the ternary complex.[14]

In Vivo Ubiquitination Assay

This assay is designed to demonstrate the this compound-induced ubiquitination of GSPT1.

Materials:

  • Cells expressing the proteins of interest

  • This compound

  • MG132 (proteasome inhibitor)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

  • Antibody against the target protein (e.g., GSPT1)

  • Protein A/G agarose beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Transfect cells with necessary plasmids if required.

  • Treat cells with this compound for a specified time.

  • Add MG132 (e.g., 10 µM) for the last 4 hours of treatment to allow ubiquitinated proteins to accumulate.[5]

  • Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Perform immunoprecipitation of the target protein (GSPT1) as described in the Co-IP protocol.

  • Analyze the immunoprecipitates by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the this compound-treated sample indicates polyubiquitination of the target protein.[5]

GSPT1 Degradation Reporter Assay (HiBiT Lytic Bioluminescence Assay)

This assay provides a quantitative measure of GSPT1 degradation in live cells.

Materials:

  • HEK293T cells

  • Plasmid encoding GSPT1 fused with a HiBiT tag

  • This compound

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Transfect HEK293T cells with the HiBiT-GSPT1 plasmid.

  • Seed the transfected cells into a 96-well plate.

  • Treat the cells with a serial dilution of this compound or vehicle for a defined period (e.g., 6 hours).[14]

  • Lyse the cells and measure the luminescence according to the manufacturer's protocol for the Nano-Glo® HiBiT Lytic Detection System. The luminescence signal is proportional to the amount of HiBiT-tagged GSPT1 remaining in the cells.

  • Plot the vehicle-normalized luminescence against the concentration of this compound to generate a dose-response curve and determine the DC50 value.[14]

Visualizations

Signaling Pathway of this compound Action

CC885_Mechanism cluster_CRBN CRL4-CRBN E3 Ligase Complex cluster_Ternary Ternary Complex Formation cluster_Downstream Downstream Effects CRBN CRBN Ternary This compound-CRBN-GSPT1 CRBN->Ternary CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN CC885 This compound CC885->CRBN Binds GSPT1 GSPT1 GSPT1->Ternary PolyUb Polyubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation GSPT1 Degradation Proteasome->Degradation Mediates Translation Impaired Translation Termination Degradation->Translation ISR Integrated Stress Response (ISR) Translation->ISR Apoptosis Apoptosis ISR->Apoptosis

Caption: Mechanism of this compound-induced GSPT1 degradation and downstream signaling.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Start Start: Transfected Cells Treatment Treat with this compound and MLN-4924 Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation (e.g., anti-HA for GSPT1) Lysis->IP Wash Wash Beads IP->Wash Elution Elution Wash->Elution WB Western Blot Analysis (Detect CRBN and GSPT1) Elution->WB End End: Confirm Interaction WB->End

References

The Molecular Glue CC-885: A Technical Guide to its Interaction with the Cereblon E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-885 is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, demonstrating significant anti-tumor activity.[1][2] It functions as a "molecular glue," inducing proximity between CRBN and proteins that are not its natural substrates, leading to their ubiquitination and subsequent proteasomal degradation.[3] This technical guide provides an in-depth overview of the this compound and CRBN interaction, focusing on the core molecular mechanisms, quantitative data, and key experimental methodologies.

Core Mechanism of Action

This compound, like other immunomodulatory drugs (IMiDs), binds directly to Cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[2][3] This binding event alters the substrate specificity of the CRL4-CRBN complex, creating a novel binding surface for "neosubstrates." The primary and most well-characterized neosubstrate of this compound is the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2]

The interaction is highly specific; this compound facilitates the formation of a ternary complex between CRBN, the adaptor protein DDB1, and GSPT1.[2][4] This recruitment of GSPT1 to the E3 ligase complex leads to its polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of GSPT1 is a key driver of the cytotoxic effects of this compound in cancer cells.[1][5]

Beyond GSPT1, proteomic studies have revealed that this compound can induce the degradation of other proteins, albeit often to a lesser extent. These additional neosubstrates include BNIP3L and PLK1.[6][7] The promiscuity of this compound can lead to a complex downstream signaling cascade and contributes to its potent anti-cancer effects, but also potential off-target toxicities.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with CRBN and its neosubstrates.

Parameter Value Cell Line/System Assay Reference
CRBN Binding IC50 0.018 ± 0.001 µMIn vitroTR-FRET[8][9]
Antiproliferative IC50 < 5 nMBE(2)-CCell Viability Assay[1]
Antiproliferative IC50 10⁻⁶ - 1 µMVarious AML cell lines, THLE-2, PBMCsCell Viability Assay[1][5][10]
GSPT1 Degradation DC50 (4h) 9.7 nMMV4-11Western Blot[8]
GSPT1 Degradation DC50 (24h) 2.1 nMMV4-11Western Blot[8]

Table 1: Binding Affinity and Cellular Potency of this compound.

Neosubstrate Fold Change (this compound vs. DMSO) Cell Line Time Point Method Reference
GSPT1>2A549Not SpecifiedSILAC-based Proteomics[6]
BNIP3L>2A549Not SpecifiedSILAC-based Proteomics[6]
UBE2S>2A549Not SpecifiedSILAC-based Proteomics[6]
UBE2C>2A549Not SpecifiedSILAC-based Proteomics[6]

Table 2: Proteomic Analysis of this compound-Induced Protein Degradation.

Signaling Pathways and Experimental Workflows

This compound-Induced GSPT1 Degradation Pathway

GSPT1_Degradation_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_ubiquitination Ubiquitination CRBN CRBN DDB1 DDB1 CRL4_CRBN_GSPT1 CRL4-CRBN-GSPT1 Complex CUL4 CUL4 Rbx1 Rbx1 CC885 This compound CC885->CRBN Binds GSPT1 GSPT1 GSPT1->CRBN Recruited by This compound-bound CRBN Proteasome 26S Proteasome GSPT1->Proteasome Targeted for Degradation Ub Ubiquitin Ub->CRL4_CRBN_GSPT1 Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 CRL4_CRBN_GSPT1->GSPT1 Polyubiquitination

Caption: The signaling pathway of this compound-induced GSPT1 degradation.

General Experimental Workflow for Investigating this compound Activity

Experimental_Workflow start Start binding_assay Biochemical Binding Assay (e.g., TR-FRET) start->binding_assay cell_treatment Cellular Treatment with this compound start->cell_treatment binding_assay->cell_treatment Confirm Target Engagement co_ip Co-Immunoprecipitation cell_treatment->co_ip western_blot Western Blot Analysis (Degradation) cell_treatment->western_blot proteomics Global Proteomics (Neosubstrate Discovery) cell_treatment->proteomics ubiquitination_assay In Vitro/In Vivo Ubiquitination Assay co_ip->ubiquitination_assay Confirm Interaction western_blot->ubiquitination_assay Confirm Degradation end End western_blot->end proteomics->western_blot Validate Hits crystallography X-ray Crystallography (Structural Analysis) ubiquitination_assay->crystallography Mechanistic Insight crystallography->end

Caption: A general experimental workflow for studying this compound.

Experimental Protocols

While detailed, step-by-step protocols are often specific to individual laboratories and equipment, this section outlines the key principles and common methodologies for the essential experiments cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding

This assay is used to quantify the binding affinity of this compound to the CRBN-DDB1 complex in a high-throughput format.

  • Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity. A biotinylated CRBN-DDB1 complex is bound to a streptavidin-conjugated donor, and a fluorescently labeled ligand (e.g., a known CRBN binder) serves as the acceptor. Unlabeled this compound competes with the fluorescent ligand, causing a decrease in the FRET signal.

  • General Methodology:

    • A biotinylated CRBN-DDB1 complex is incubated with streptavidin-Tb (donor).

    • A fluorescently labeled competitor ligand is added.

    • Serial dilutions of this compound are added to the mixture.

    • After incubation, the fluorescence is measured at two wavelengths (for donor and acceptor emission) using a plate reader capable of time-resolved measurements.

    • The ratio of acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the ratio against the concentration of this compound.[8][11]

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of its neosubstrates by the CRL4-CRBN complex.

  • Principle: Recombinant components of the ubiquitination cascade (E1, E2, E3 ligase, and ubiquitin) are combined in the presence or absence of this compound and the neosubstrate (e.g., GSPT1). The ubiquitination of the substrate is then detected by western blot.

  • General Methodology:

    • Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and an ATP-regenerating system in a reaction buffer.

    • Add the purified CRL4-CRBN complex and the purified neosubstrate (e.g., GSPT1).

    • Add this compound or DMSO (as a control) to the respective reactions.

    • Incubate the reactions at 37°C to allow for ubiquitination to occur.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and perform a western blot using an antibody against the neosubstrate to visualize the characteristic high-molecular-weight ladder indicative of polyubiquitination.[7][12]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the this compound-dependent interaction between CRBN and its neosubstrates within a cellular context.

  • Principle: An antibody against a tagged or endogenous protein (e.g., CRBN) is used to pull down the protein from cell lysate. Interacting proteins (e.g., GSPT1) are co-precipitated and detected by western blot.

  • General Methodology:

    • Treat cells with this compound or DMSO. To prevent the degradation of the neosubstrate, cells are often pre-treated with a proteasome inhibitor (e.g., MG132).[7]

    • Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

    • Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-CRBN or an antibody against an epitope tag if using overexpressed, tagged proteins).

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binding proteins.

    • Elute the proteins from the beads and analyze the eluate by western blotting using antibodies against the expected interacting partners (e.g., anti-GSPT1).[13][14]

Tandem Mass Tag (TMT)-based Quantitative Proteomics

This method allows for the unbiased, global identification and quantification of proteins that are degraded upon this compound treatment.

  • Principle: TMT is an isobaric labeling strategy that allows for the multiplexed analysis of protein abundance from different samples in a single mass spectrometry run. Peptides from different samples (e.g., treated with different concentrations of this compound or at different time points) are labeled with distinct TMT reagents. Upon fragmentation in the mass spectrometer, reporter ions with unique masses are generated, and their relative intensities reflect the relative abundance of the peptide in each sample.

  • General Methodology:

    • Culture and treat cells with this compound or DMSO.

    • Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

    • Label the peptides from each sample with a different TMT reagent.

    • Combine the labeled peptide samples.

    • Fractionate the combined peptide mixture to reduce complexity.

    • Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using specialized software that analyzes the reporter ion intensities. Proteins that show a significant decrease in abundance in the this compound-treated samples compared to the control are identified as potential neosubstrates.[3][15][16][17]

X-ray Crystallography

Determining the crystal structure of the ternary complex provides atomic-level insights into how this compound mediates the interaction between CRBN and its neosubstrates.

  • Principle: A highly purified and concentrated solution of the protein complex (CRBN-DDB1-CC-885-GSPT1) is induced to form a crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

  • General Methodology:

    • Express and purify the individual components of the complex (CRBN, DDB1, and GSPT1).

    • Form the ternary complex by incubating the proteins with this compound.

    • Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, and temperature) to identify conditions that yield diffraction-quality crystals.

    • Collect X-ray diffraction data from the crystals, typically at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model against the experimental data.[4][18][19][20][21]

Conclusion

This compound represents a powerful tool for both basic research and as a potential therapeutic agent. Its mechanism as a molecular glue that hijacks the CRBN E3 ligase to induce the degradation of GSPT1 and other neosubstrates is a paradigm for targeted protein degradation. A thorough understanding of its interaction with CRBN, supported by robust quantitative data and detailed experimental investigation, is crucial for the continued development of this and other next-generation molecular glue degraders. The methodologies outlined in this guide provide a framework for researchers to further explore the intricate biology of this compound and its therapeutic potential.

References

The Molecular Glue CC-885: A Technical Guide to GSPT1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which the cereblon (CRBN) modulator CC-885 induces the degradation of the translation termination factor GSPT1. This document provides a comprehensive overview of the underlying molecular interactions, key experimental data, and detailed protocols for the scientific community engaged in targeted protein degradation and drug discovery.

Introduction: The Advent of Molecular Glues

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is a potent molecular glue that functions by redirecting the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex to degrade GSPT1, a protein implicated in cancer cell proliferation.[1][2]

Mechanism of Action: this compound-Mediated GSPT1 Degradation

The degradation of GSPT1 by this compound is a multi-step process initiated by the formation of a ternary complex. This compound first binds to CRBN, creating a novel protein surface that is recognized by GSPT1.[3] This interaction is highly specific, as other immunomodulatory drugs do not induce the degradation of GSPT1.[1] The formation of this CRBN-CC-885-GSPT1 ternary complex is the critical event that triggers the subsequent ubiquitination and proteasomal degradation of GSPT1.[2][4]

Structural studies have revealed that GSPT1 binds to the CRBN-CC-885 complex through a specific structural motif known as a β-hairpin degron.[5][6] This degron, which contains a key glycine (B1666218) residue, interacts with both this compound and a "hotspot" on the surface of CRBN.[4][7] This induced proximity allows the CRL4^CRBN^ E3 ligase to polyubiquitinate GSPT1, marking it for recognition and degradation by the 26S proteasome.[2] The depletion of GSPT1 leads to impaired translation termination and activation of the integrated stress response, ultimately resulting in p53-independent cell death in cancer cells.[8][9]

Signaling Pathway of this compound-Mediated GSPT1 Degradation

GSPT1_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound CRBN CRBN This compound->CRBN Binding DDB1 DDB1 Ternary_Complex CRBN-CC-885-GSPT1 Ternary Complex CRBN->Ternary_Complex Recruitment DDB1->CRBN CUL4 CUL4 CUL4->DDB1 Rbx1 Rbx1 Rbx1->CUL4 E3_Ligase CRL4-CRBN E3 Ligase E3_Ligase->Ternary_Complex Proximity-induced GSPT1 GSPT1 (Target Protein) Proteasome 26S Proteasome GSPT1->Proteasome Recognition & Degradation GSPT1->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 Ternary_Complex->GSPT1 Polyubiquitination

Caption: this compound binds to CRBN, inducing the formation of a ternary complex with GSPT1, leading to its ubiquitination and proteasomal degradation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its anti-proliferative effects and its ability to induce GSPT1 degradation. The following tables summarize key quantitative data from published studies.

Table 1: Anti-proliferative Activity of this compound

Cell Line TypeCell Line(s)IC50 (µM)Reference(s)
Acute Myeloid Leukemia (AML)MOLM-13, MV4-1110⁻⁶ - 1[10]
Human Liver EpithelialTHLE-210⁻⁶ - 1[10]
Human Peripheral Blood MononuclearPBMC10⁻⁶ - 1[10]

Table 2: GSPT1 Degradation Potency of this compound

Cell LineTreatment TimeDC50 (nM)Dmax (%)Reference(s)
MM1.S6 hours~100>90[6]
HEK293T6 hoursNot specified>50[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the degradation of GSPT1 by this compound.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is designed to verify the this compound-induced interaction between CRBN and GSPT1.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis Cell_Culture->Lysis Incubation 3. Incubation with Antibody-coupled Beads Lysis->Incubation Washing 4. Washing Steps Incubation->Washing Elution 5. Elution of Immunoprecipitated Proteins Washing->Elution Analysis 6. Western Blot Analysis Elution->Analysis

Caption: Workflow for co-immunoprecipitation to analyze protein-protein interactions induced by this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293T cells transiently transfected with HA-tagged GSPT1 and a CRBN expression vector.

    • Pre-treat cells with a neddylation inhibitor such as MLN-4924 (1 µM for 3 hours) to prevent proteasomal degradation of the complex.

    • Treat cells with either DMSO (vehicle control) or this compound (e.g., 10 µM) for 2 hours.[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an anti-HA antibody (for GSPT1-HA) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours.

  • Washing:

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against HA (to detect GSPT1) and CRBN.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. An increased CRBN signal in the this compound-treated sample compared to the control indicates an induced interaction with GSPT1.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of GSPT1 in the presence of this compound.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):

      • E1 activating enzyme (e.g., UBE1)

      • E2 conjugating enzyme (e.g., UBE2D2)

      • Recombinant CRL4^CRBN^ complex

      • Recombinant GSPT1 protein

      • Biotinylated-Ubiquitin

      • ATP

      • Varying concentrations of this compound or DMSO control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Detect ubiquitinated GSPT1 by blotting with streptavidin-HRP (to detect biotin-ubiquitin) or an anti-GSPT1 antibody. A ladder of higher molecular weight bands in the presence of this compound indicates polyubiquitination of GSPT1.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., MOLM-13) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.

GSPT1 Degradation Assay (HiBiT Lytic Bioluminescence Assay)

This assay provides a quantitative measure of GSPT1 protein levels in live cells.

Protocol:

  • Cell Line Generation:

    • Generate a stable cell line (e.g., HEK293T) endogenously expressing GSPT1 tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.

  • Cell Plating and Treatment:

    • Plate the HiBiT-GSPT1 cells in a 96-well plate.

    • Treat the cells with a dose range of this compound for a specified time (e.g., 6 hours).

  • Lysis and Detection:

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and reconstitution of the NanoLuc® luciferase.

  • Data Analysis:

    • Measure the luminescent signal, which is proportional to the amount of HiBiT-GSPT1 protein.

    • Normalize the luminescence values to a vehicle-treated control to determine the percentage of GSPT1 degradation.

    • Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]

Conclusion

This compound represents a paradigm of molecular glue degraders, effectively hijacking the CRL4^CRBN^ E3 ubiquitin ligase to induce the degradation of GSPT1. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The methodologies outlined herein will serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating further investigation into the therapeutic potential of GSPT1 degradation and the discovery of novel molecular glues.

References

CC-885: A Comprehensive Technical Guide to a Novel Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-885 is a potent and novel small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The primary and most well-characterized neosubstrate of this compound is the translation termination factor GSPT1 (G1 to S phase transition 1). By targeting GSPT1 for degradation, this compound exhibits significant anti-tumor activity, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows are included to facilitate further research and development.

Chemical Structure and Properties

This compound is a synthetic organic compound with a molecular structure that includes a glutarimide (B196013) ring, a feature it shares with other well-known CRBN modulators like thalidomide (B1683933) and its analogs.[1]

IUPAC Name: N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]urea[2]

Chemical Structure:

this compound Chemical Structure
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Formula C22H21ClN4O4[2]
Molecular Weight 440.88 g/mol [2]
Appearance Off-white to light purple solid powder[2]
Solubility Soluble in DMSO[3]
Hydrogen Bond Acceptors 8[4]
Hydrogen Bond Donors 3[4]
Rotatable Bonds 6[4]
Topological Polar Surface Area 107.61 Ų[4]
Biological Activity

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, with a particularly high sensitivity observed in AML cells.[5][6] The biological activity is primarily mediated through the degradation of GSPT1.

Cell LineAssayIC50Reference
MV4-11 (AML)Cell Viability0.2 nM[7]
Various AML cell linesCell Viability10⁻⁶ - 1 µM[3][5][8]
THLE-2 (Human Liver Epithelial)Cell Viability10⁻⁶ - 1 µM[5][8]
Human PBMCsCell Viability10⁻⁶ - 1 µM[5][8]
Target ProteinAssayDC50Reference
GSPT1Immunoblot (MV4-11 cells, 24h)2.1 nM[7]

Mechanism of Action: A Molecular Glue for Protein Degradation

This compound acts as a "molecular glue" by inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor CRBN and its neosubstrate, GSPT1.[6] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex with CRBN as its substrate receptor is a key component of the ubiquitin-proteasome system. In the absence of a molecular glue, CRBN has its own set of endogenous substrates. This compound binds to a specific pocket in CRBN, altering its surface conformation and creating a new binding site for GSPT1.[6]

GSPT1 Degradation and Downstream Effects

GSPT1 is a translation termination factor that plays a critical role in protein synthesis. Its degradation leads to impaired translation termination, ribosome stalling, and activation of the Integrated Stress Response (ISR) pathway.[2][4] The ISR is a cellular stress response pathway that, when activated, can lead to cell cycle arrest and apoptosis. The key downstream effects of GSPT1 degradation include the phosphorylation of eIF2α and the subsequent preferential translation of ATF4, a transcription factor that upregulates genes involved in apoptosis.[6]

GSPT1_Degradation_Pathway cluster_cytoplasm Cytoplasm CC885 This compound E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CC885->E3_Ligase Binds to CRBN CRBN CRBN DDB1 DDB1 CUL4 CUL4 Rbx1 Rbx1 GSPT1 GSPT1 E3_Ligase->GSPT1 Recruits GSPT1 PolyUb_GSPT1 Polyubiquitinated GSPT1 Ribosome Ribosome GSPT1->Ribosome Essential for Translation Termination Ub Ubiquitin Ub->PolyUb_GSPT1 Polyubiquitination Proteasome 26S Proteasome PolyUb_GSPT1->Proteasome Degradation Degraded_GSPT1 Degraded GSPT1 (Amino Acids) Proteasome->Degraded_GSPT1 Translation_Termination Impaired Translation Termination Degraded_GSPT1->Translation_Termination Leads to ISR Integrated Stress Response (ISR) Activation Translation_Termination->ISR Triggers Apoptosis Apoptosis ISR->Apoptosis Induces

Caption: this compound mediated GSPT1 degradation pathway.

Other Potential Neosubstrates

While GSPT1 is the primary target, studies have suggested that this compound may also induce the degradation of other proteins, including:

  • BNIP3L (NIX): A protein involved in mitophagy. Its degradation by this compound may enhance the sensitivity of AML cells to mitochondria-targeting drugs.

  • PLK1 (Polo-like kinase 1): A key regulator of the cell cycle. This compound-mediated degradation of PLK1 may synergize with PLK1 inhibitors.[9]

  • CDK4 (Cyclin-dependent kinase 4): A crucial protein for cell cycle progression. Its degradation may contribute to the anti-myeloma activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • AML cell lines (e.g., MV4-11)

  • Complete culture media (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed 5,000 to 10,000 cells per well in 100 µL of complete culture media in a 96-well plate.[8]

  • Prepare serial dilutions of this compound in complete culture media.

  • Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[8]

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Western Blotting for GSPT1 Degradation

This technique is used to detect and quantify the levels of GSPT1 protein following treatment with this compound.

Materials:

  • AML cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-GSPT1, anti-CRBN, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 4, 8, 24 hours).

  • Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Prepare lysates by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Visualize protein bands using an imaging system.

  • Quantify band intensities and normalize GSPT1 levels to the loading control to determine DC50 values.

Co-Immunoprecipitation (Co-IP) for CRBN-GSPT1 Interaction

This method is used to demonstrate the this compound-induced interaction between CRBN and GSPT1.

Materials:

  • HEK293T cells

  • Plasmids encoding tagged CRBN and GSPT1 (e.g., HA-GSPT1)

  • Transfection reagent

  • This compound

  • MLN-4924 (neddylation inhibitor to stabilize the complex)

  • Co-IP lysis buffer

  • Anti-HA antibody conjugated to beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Protocol:

  • Co-transfect HEK293T cells with plasmids encoding tagged CRBN and GSPT1.

  • Pre-treat cells with 1 µM MLN-4924 for 3 hours.[10][11]

  • Treat cells with 10 µM this compound or vehicle for 2 hours.[10][11]

  • Lyse cells in Co-IP lysis buffer.

  • Incubate cell lysates with anti-HA antibody-conjugated beads overnight at 4°C to immunoprecipitate GSPT1.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blotting using antibodies against the tags for both CRBN and GSPT1.

Experimental Workflow: CRISPR-Suppressor Scanning

CRISPR-suppressor scanning is a powerful technique to identify mutations in a target protein that confer resistance to a drug. This workflow can be used to map the critical residues in GSPT1 required for this compound-mediated degradation.

CRISPR_Scanning_Workflow cluster_workflow CRISPR-Suppressor Scanning Workflow sgRNA_Library 1. sgRNA Library Design (Tiling GSPT1 gene) Lentiviral_Production 2. Lentiviral Library Production sgRNA_Library->Lentiviral_Production Transduction 3. Transduction of Cas9-expressing AML cells Lentiviral_Production->Transduction Cell_Population 4. Pooled Cell Population with diverse GSPT1 mutations Transduction->Cell_Population Drug_Treatment 5. Treatment with This compound Cell_Population->Drug_Treatment Selection 6. Selection of Resistant Clones Drug_Treatment->Selection Genomic_DNA_Extraction 7. Genomic DNA Extraction Selection->Genomic_DNA_Extraction NGS 8. Next-Generation Sequencing of sgRNA cassettes Genomic_DNA_Extraction->NGS Data_Analysis 9. Data Analysis to identify enriched sgRNAs NGS->Data_Analysis Resistance_Mutations 10. Identification of Resistance-Conferring Mutations in GSPT1 Data_Analysis->Resistance_Mutations

Caption: Workflow for CRISPR-suppressor scanning.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to induce the degradation of the onco-protein GSPT1 provides a novel therapeutic strategy for cancers that are dependent on high rates of protein synthesis. This technical guide has provided a comprehensive overview of the chemical, biological, and mechanistic aspects of this compound, along with detailed experimental protocols to aid in its further investigation. The continued study of this compound and other molecular glue degraders holds great promise for the development of new and effective cancer therapies.

References

Unveiling the Neosubstrate Landscape of CC-885: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-885 is a potent small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural substrates of CRBN. This technical guide provides an in-depth overview of the identification and characterization of this compound's neosubstrates, with a primary focus on the translation termination factor GSPT1, and emerging evidence for other targets including BNIP3L and PLK1. This document details the experimental methodologies, quantitative data, and the underlying signaling pathways involved in the mechanism of action of this compound.

Core Mechanism of Action

This compound binds to CRBN, altering its substrate specificity and promoting the recruitment of neosubstrates to the CRL4CRBN E3 ubiquitin ligase complex. This leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. The primary and most well-characterized neosubstrate of this compound is GSPT1, a key factor in translation termination.[1][2] The degradation of GSPT1 is responsible for the potent anti-tumor activity of this compound observed in various cancer models.[1]

CC-885_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN CRBN GSPT1 GSPT1 (Neosubstrate) CRBN->GSPT1 Recruits Ub Ubiquitin CRBN->Ub CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN CC885 This compound CC885->CRBN Binds to Proteasome 26S Proteasome GSPT1->Proteasome Targeted for Degradation Ub->GSPT1 Polyubiquitination Degraded_GSPT1 Degraded GSPT1 Fragments Proteasome->Degraded_GSPT1 Degrades

Caption: Mechanism of this compound-induced GSPT1 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Binding and Cellular Potency of this compound

Assay TypeTarget/Cell LineParameterValueReference
TR-FRET Binding AssayCRBNIC5018 ± 1 nM[3]
Cell Viability AssayBE(2)-CEC50< 5 nM[4]
Cell Viability AssayZ138IC500.4 nM
Cell Viability AssayAML cell linesIC5010^-6 - 1 µM[4]
Cell Viability AssayTHLE-2IC5010^-6 - 1 µM[4]
Cell Viability AssayPBMCIC5010^-6 - 1 µM[4]

Table 2: Degradation Potency of this compound for Neosubstrates

NeosubstrateCell LineParameterValueTreatment TimeReference
GSPT1MV4-11DC509.7 nM4 hours
GSPT1MV4-11Dmax~90% at 100 nM4 hours
BNIP3LA549-Dose-dependent24 hours[5]
BNIP3L293T (Flag-BNIP3L)-Time-dependent6 hours[5]
PLK1A549-Dose-dependent12 hours
PLK1A549-Time-dependent-

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize this compound neosubstrates.

Neosubstrate Identification using SILAC-based Quantitative Proteomics

This protocol outlines a general workflow for identifying proteins that are degraded in a CRBN-dependent manner upon this compound treatment.

SILAC_Workflow start Start: Two cell populations (e.g., CRBN+/+ and CRBN-/-) labeling Metabolic Labeling: 'Light' (R0K0) vs 'Heavy' (R10K8) amino acids start->labeling treatment Treatment: DMSO (control) or this compound labeling->treatment mixing Cell Lysis and Protein Mixing (1:1 ratio) treatment->mixing digestion Protein Digestion (e.g., Trypsin) mixing->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis: Quantify Heavy/Light peptide ratios lcms->analysis identification Identify proteins with decreased H/L ratio in this compound treated CRBN+/+ cells but not in CRBN-/- cells analysis->identification end End: Candidate Neosubstrates identification->end

References

The Role of CC-885 in Protein Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-885 is a potent small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, demonstrating significant anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its crucial role in modulating protein homeostasis, and its impact on cellular processes. By acting as a "molecular glue," this compound redirects the substrate specificity of the CRL4-CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, most notably the translation termination factor GSPT1. This guide details the signaling pathways involved, presents quantitative data on its activity, and provides comprehensive experimental protocols for studying its effects.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis by degrading misfolded or unwanted proteins. The E3 ubiquitin ligases, a key component of the UPS, are responsible for substrate recognition. Small molecules that can modulate the activity of E3 ligases offer a novel therapeutic paradigm for targeting proteins that were previously considered "undruggable."

This compound is a pioneering example of such a molecule, classified as a Cereblon E3 Ligase Modulating Drug (CELMoD). It binds to CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4), and induces the recruitment of novel protein substrates (neosubstrates) for degradation. The primary and most well-characterized neosubstrate of this compound is GSPT1, a key factor in translation termination.[1][2] The degradation of GSPT1 has been shown to be the main driver of the potent cytotoxic effects of this compound in various cancer cell lines, particularly in acute myeloid leukemia (AML).[3][4]

Mechanism of Action: A Molecular Glue

This compound functions as a molecular glue, facilitating a novel protein-protein interaction between CRBN and its neosubstrates.[2] The glutarimide (B196013) moiety of this compound binds to a specific pocket in CRBN, creating a new surface that is recognized by a degron motif on the neosubstrate.[1] This ternary complex formation (CRBN-CC-885-Neosubstrate) triggers the ubiquitination of the neosubstrate by the CRL4-CRBN E3 ligase complex, marking it for degradation by the 26S proteasome.

The CRL4-CRBN E3 Ligase Complex

The CRL4-CRBN complex is composed of Cullin-4A or -4B, the RING-box protein 1 (RBX1), the DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN. In its native state, this complex targets a specific set of endogenous substrates for degradation.

Neosubstrate Recruitment by this compound

This compound binding to CRBN alters its surface conformation, enabling the recognition and binding of proteins that are not normally substrates of this E3 ligase. This induced proximity leads to their ubiquitination and degradation.

  • GSPT1 (G1 to S Phase Transition 1): The primary target of this compound. Its degradation leads to impaired translation termination, activation of the integrated stress response, and ultimately, apoptosis in cancer cells.[4]

  • PLK1 (Polo-like kinase 1): A key regulator of mitosis. This compound can induce CRBN- and p97-dependent degradation of PLK1, suggesting a potential therapeutic strategy for non-small-cell lung cancer (NSCLC).[5][6]

  • BNIP3L (BCL2/adenovirus E1B 19kDa interacting protein 3-like): A protein involved in mitophagy. This compound has been shown to induce the degradation of BNIP3L, which may enhance the sensitivity of AML cells to mitochondria-targeting drugs.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated protein degradation and a typical experimental workflow for its characterization.

CC885_Signaling_Pathway This compound Signaling Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 GSPT1 Neosubstrate (e.g., GSPT1) CRBN->GSPT1 Ubiquitination CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 CC885 This compound CC885->CRBN Binding GSPT1->CRBN Induced Binding Proteasome 26S Proteasome GSPT1->Proteasome Degradation Ub Ubiquitin Ub->GSPT1 Degraded_GSPT1 Degraded Peptides Proteasome->Degraded_GSPT1 Apoptosis Apoptosis Proteasome->Apoptosis Downstream Effect

Caption: this compound binds to CRBN, inducing the recruitment and ubiquitination of GSPT1, leading to its proteasomal degradation and apoptosis.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro / Cellular Assays Cell_Culture 1. Cell Culture (e.g., AML cell lines) Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Protein_Degradation 3b. Protein Degradation Analysis (Western Blot) Treatment->Protein_Degradation CoIP 3c. Ternary Complex Formation (Co-Immunoprecipitation) Treatment->CoIP Ubiquitination 3d. Ubiquitination Assay (in vivo ubiquitination) Treatment->Ubiquitination

Caption: A typical workflow for characterizing the cellular effects of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound activity from various studies.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
Various AML cell linesAcute Myeloid Leukemia10⁻⁶ - 1CellTiter-Glo[2][4]
THLE-2Human Liver Epithelial>10CellTiter-Glo[2]
PBMCHuman Peripheral Blood Mononuclear Cells>10CellTiter-Glo[2]
A549Non-Small-Cell Lung CancerSynergistic with volasertibCCK-8, Clonogenic assay[1]
NCI-H1299Non-Small-Cell Lung CancerSynergistic with volasertibNot specified[1]

Table 2: GSPT1 Degradation and CRBN Binding

ParameterCell Line / SystemValueMethodReference
GSPT1 DC50MV4-119.7 nM (at 4h)Western Blot[5]
GSPT1 DmaxMV4-1190% (at 100 nM, 4h)Western Blot[5]
CRBN Binding IC50In vitro0.018 ± 0.001 µMTR-FRET[5]

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[4]

  • Cell Seeding: Seed human cancer cell lines (e.g., AML cell lines) in black, clear-bottom 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in culture medium to the desired final concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.

  • Treatment: Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and calculate IC50 values using a non-linear regression curve fit.

Western Blot for Protein Degradation

This protocol is a generalized procedure based on descriptions for assessing GSPT1 and PLK1 degradation.[1][9]

  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for different time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GSPT1, PLK1, or other proteins of interest overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., Vinculin, GAPDH) as a loading control.

  • Quantification: Densitometry analysis can be performed to quantify the protein levels relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol outlines the general steps for demonstrating the this compound-induced interaction between CRBN and a neosubstrate.[1][10]

  • Cell Treatment: Treat cells (e.g., HEK293T transiently transfected with tagged proteins) with this compound (e.g., 10 µM) or DMSO for 2-4 hours. Pre-treat with a proteasome inhibitor like MG132 (10 µM) for at least 4 hours to prevent degradation of the ubiquitinated substrate.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

  • Immunoprecipitation: Incubate the cleared cell lysates with an antibody against one of the proteins of interest (e.g., anti-HA for HA-tagged GSPT1) overnight at 4°C with gentle rotation. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the interacting partners (e.g., anti-CRBN).

In Vivo Ubiquitination Assay

This assay is designed to detect the ubiquitination of a target protein upon this compound treatment.[1]

  • Cell Transfection and Treatment: Co-transfect cells with plasmids expressing a tagged version of the neosubstrate (e.g., Flag-PLK1) and HA-tagged ubiquitin. Treat the cells with this compound and a proteasome inhibitor (MG132) for 4-6 hours.

  • Cell Lysis: Lyse the cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

  • Immunoprecipitation: Immunoprecipitate the tagged neosubstrate using an appropriate antibody (e.g., anti-Flag antibody).

  • Western Blot Analysis: Wash the immunoprecipitates and analyze by Western blotting with an anti-HA antibody to detect ubiquitinated forms of the protein, which will appear as a high-molecular-weight smear.

Conclusion

This compound represents a powerful tool for both basic research and as a potential therapeutic agent. Its ability to hijack the CRL4-CRBN E3 ligase complex to induce the degradation of oncoproteins like GSPT1 and PLK1 underscores the potential of molecular glues in cancer therapy. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted role of this compound in protein homeostasis and to explore its therapeutic applications further. Understanding the detailed mechanisms of such compounds is paramount for the development of the next generation of targeted protein degraders.

References

Methodological & Application

Application Notes and Protocols: CC-885 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-885 is a potent and novel modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] It exhibits significant anti-tumor activity across a range of cancer cell lines, particularly in acute myeloid leukemia (AML).[1][3][4][5] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells upon treatment with this compound, along with an overview of its mechanism of action.

This compound functions as a "molecular glue," inducing the degradation of specific target proteins by bringing them into proximity with the CRL4-CRBN E3 ubiquitin ligase complex.[1][6] This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The primary target responsible for the cytotoxic effects of this compound is the translation termination factor GSPT1 (G1 to S phase transition 1).[1][3][4][5][7] Degradation of GSPT1 has been shown to be detrimental to cancer cells.[7][8] In addition to GSPT1, this compound has also been reported to induce the degradation of other proteins such as PLK1 and BNIP3L in specific cellular contexts.[2][9][10][11]

Mechanism of Action Signaling Pathway

The binding of this compound to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the recruitment of neosubstrates like GSPT1. This interaction results in the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1 is a key driver of the anti-proliferative effects of this compound.

CC885_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4A DDB1 DDB1 CRBN CRBN ROC1 ROC1 GSPT1 GSPT1 CRBN->GSPT1 recruits CC885 This compound CC885->CRBN binds Proteasome 26S Proteasome GSPT1->Proteasome targeted for degradation Ub Ubiquitin Ub->GSPT1 polyubiquitination Degradation GSPT1 Degradation Proteasome->Degradation results in CellDeath Cell Viability Reduction Degradation->CellDeath leads to

Caption: this compound Mechanism of Action

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay Duration
Acute Myeloid Leukemia (AML) cell linesAcute Myeloid Leukemia10⁻⁶ - 148 or 72 hours
THLE-2Human Liver Epithelial10⁻⁶ - 1Not Specified
Human PBMCPeripheral Blood Mononuclear Cells10⁻⁶ - 1Not Specified
A549Non-Small-Cell Lung Cancer (NSCLC)~1 (synergistic)24 hours
NCI-H1299Non-Small-Cell Lung Cancer (NSCLC)Not Specified24 hours

Experimental Protocol: In Vitro Cell Viability Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent cancer cells. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials
  • Cancer cell line of interest (e.g., A549, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • 96-well flat-bottom sterile cell culture plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture and Harvest Cells start->cell_culture cell_count Count Cells and Adjust Density cell_culture->cell_count cell_seeding Seed Cells into 96-well Plate cell_count->cell_seeding prepare_dilutions Prepare this compound Serial Dilutions cell_seeding->prepare_dilutions add_compound Add this compound to Wells prepare_dilutions->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan (B1609692) incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve and Determine IC50 calculate_viability->plot_curve end_node End plot_curve->end_node

Caption: MTT Cell Viability Assay Workflow

Procedure
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize (for adherent cells) and resuspend cells in complete medium.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Alternative Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®)

For a more sensitive and higher-throughput alternative, the CellTiter-Glo® Luminescent Cell Viability Assay can be used. This assay measures ATP levels, which is an indicator of metabolically active cells.

Materials
  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure
  • Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates suitable for luminescence measurements.

  • After the treatment incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability as you would for the MTT assay, substituting luminescence readings for absorbance values.

Conclusion

This document provides a comprehensive guide for conducting in vitro cell viability assays to evaluate the efficacy of this compound. The provided protocols for both MTT and CellTiter-Glo® assays, along with the mechanistic overview and summarized data, should serve as a valuable resource for researchers in the field of cancer biology and drug development. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols: CC-885 Treatment of Patient-Derived AML Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. Targeted protein degradation has emerged as a promising therapeutic strategy. CC-885 is a potent anti-tumor agent that functions as a molecular glue to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation leads to the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] The degradation of GSPT1 in AML cells impairs translation termination, activates the integrated stress response (ISR), and ultimately induces p53-independent apoptosis.[3] While this compound has demonstrated broad anti-tumor activity, it is also known to induce the degradation of other proteins, which may contribute to off-target toxicities.[4] A next-generation, more selective GSPT1 degrader, CC-90009, was developed to minimize these off-target effects.[4]

These application notes provide a comprehensive overview of the mechanism of action of this compound in patient-derived AML cells, detailed protocols for key experiments, and expected outcomes based on available data.

Mechanism of Action: this compound in AML

This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate GSPT1.[1][2] This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1, a crucial component of the translation termination complex, leads to ribosome stalling and the activation of the Integrated Stress Response (ISR). The ISR, in turn, triggers a signaling cascade that culminates in apoptosis of the AML cells. A key advantage of this mechanism is its independence from the tumor suppressor p53, which is often mutated and non-functional in AML.

cluster_0 This compound Mediated GSPT1 Degradation cluster_1 Downstream Cellular Effects CC885 This compound CRBN CRBN E3 Ligase CC885->CRBN Binds GSPT1 GSPT1 CRBN->GSPT1 Recruits Proteasome 26S Proteasome GSPT1->Proteasome Targeted for Degradation Ub Ubiquitin Ub->GSPT1 Polyubiquitination Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 Translation_Termination Impaired Translation Termination Degraded_GSPT1->Translation_Termination ISR Integrated Stress Response (ISR) Activation Translation_Termination->ISR Apoptosis Apoptosis ISR->Apoptosis

Figure 1: Signaling pathway of this compound-induced GSPT1 degradation and apoptosis in AML cells.

Experimental Workflow for Patient-Derived AML Cells

The following diagram outlines a typical workflow for evaluating the efficacy of this compound on primary AML cells obtained from patients.

cluster_assays Downstream Assays start Patient-Derived AML Sample (Bone Marrow or Peripheral Blood) isolate Isolate Mononuclear Cells (Ficoll-Paque) start->isolate culture Culture Primary AML Cells isolate->culture treat Treat with this compound (Dose-Response and Time-Course) culture->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability western Western Blot Analysis (GSPT1, Cleaved Caspase-3) treat->western apoptosis Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry) treat->apoptosis data Data Analysis and Interpretation viability->data western->data apoptosis->data

Figure 2: Experimental workflow for the treatment and analysis of patient-derived AML cells with this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
Cell LineIC50Assay Duration
HL-600.003 µM72 hours
THP-11.5 nM168 hours
Various AML Cell Lines1 nM - 1 µM48-72 hours

Data compiled from multiple sources.[3][5]

Table 2: Effect of the GSPT1 Degrader CC-90009 on Patient-Derived AML Cells

As a more selective GSPT1 degrader, data from CC-90009 studies on patient-derived AML cells provides insight into the on-target effects of GSPT1 degradation.

ParameterTreatmentResultPatient Samples
GSPT1 Protein Reduction100 nM CC-90009 for 24h>70% reduction9 of 23
GSPT1 Protein Reduction100 nM CC-90009 for 24h50-70% reduction8 of 23
GSPT1 Protein Reduction100 nM CC-90009 for 24h<50% reduction6 of 23
Apoptosis Induction10 µM CC-90009Increased Apoptosis-

Data from studies on CC-90009, a selective GSPT1 degrader analog of this compound.[6]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Patient-derived AML cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed 5,000 to 10,000 patient-derived AML cells per well in 200 µL of complete culture medium in a 96-well opaque-walled plate.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protein Degradation Analysis (Western Blot)

This protocol is used to detect and quantify the levels of GSPT1 and apoptosis-related proteins.

Materials:

  • Treated and untreated patient-derived AML cells

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSPT1, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment with this compound for the desired time (e.g., 4, 8, 24 hours), harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated patient-derived AML cells

  • Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Treat patient-derived AML cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound represents a promising therapeutic agent for AML by inducing the targeted degradation of GSPT1, leading to p53-independent apoptosis. The provided protocols offer a framework for researchers to investigate the effects of this compound and other GSPT1 degraders on patient-derived AML cells. The variability in response observed with the more selective analog CC-90009 in primary patient samples underscores the importance of personalized medicine approaches and further investigation into biomarkers of response and resistance. These application notes serve as a valuable resource for the continued research and development of novel protein degraders for the treatment of AML.

References

Application Notes and Protocols: Western Blot Analysis of GSPT1 Degradation Induced by CC-885

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to monitor the degradation of the G1 to S phase transition 1 (GSPT1) protein following treatment with the cereblon (CRBN) E3 ligase modulator, CC-885.

Introduction

This compound is a small molecule that acts as a "molecular glue," inducing the interaction between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and novel protein targets, leading to their ubiquitination and subsequent proteasomal degradation.[1][2] One of the key neosubstrates of this compound is GSPT1, a translation termination factor.[1][3] The degradation of GSPT1 has shown potent anti-tumor activity, making it a compelling therapeutic target in oncology research.[4][5] Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of GSPT1 in response to this compound treatment.

Signaling Pathway of this compound-Induced GSPT1 Degradation

This compound binds to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2] This binding event creates a novel interface that facilitates the recruitment of GSPT1.[1] Once recruited, GSPT1 is polyubiquitinated by the E3 ligase complex, marking it for degradation by the 26S proteasome.[2]

GSPT1_Degradation_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Proteasome Proteasomal Degradation CRBN CRBN GSPT1 GSPT1 CRBN->GSPT1 Recruitment CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 Proteasome 26S Proteasome Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 CC885 This compound CC885->CRBN Ub_GSPT1 Polyubiquitinated GSPT1 GSPT1->Ub_GSPT1 Ubiquitination Ub_GSPT1->Proteasome

Caption: this compound mediated GSPT1 degradation pathway.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to analyze GSPT1 degradation.

Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., MOLM13, MV4-11, or other sensitive cell lines) in appropriate cell culture plates at a density that will allow for logarithmic growth during the treatment period.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) or a vehicle control (e.g., DMSO).[2] It is recommended to perform a time-course experiment (e.g., 4, 8, 24 hours) to determine the optimal treatment duration.[5][6]

Lysate Preparation
  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, wash with ice-cold PBS and then scrape them into fresh PBS. For suspension cells, collect by centrifugation.

  • Cell Lysis: Centrifuge the cell suspension and discard the supernatant. Resuspend the cell pellet in ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[5] A common RIPA buffer recipe is: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[6] Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.[6]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, into a new pre-chilled microcentrifuge tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.[5] This is crucial for equal protein loading in the subsequent steps.

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each lysate.[5]

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[5] Run the gel according to the manufacturer's recommendations to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C with gentle agitation. Recommended dilutions for GSPT1 antibodies can range from 1:2000 to 1:50000, depending on the antibody's quality and the detection system used.[8][9] Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.[2]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[6]

  • Final Washes: Wash the membrane again three times with TBST for 5-10 minutes each.[6]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a chemiluminescence imaging system.[6][7]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 band intensity to the corresponding loading control band intensity. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.[2][6]

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Data Analysis Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-GSPT1 & loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry & Normalization Detection->Quantification

Caption: Western blot experimental workflow.

Data Presentation

The following table summarizes representative quantitative data on GSPT1 degradation following treatment with this compound and other selective degraders.

Cell LineCompoundConcentrationTime Point% GSPT1 DegradationReference
MM1.SThis compound0.1 µM6 hoursSignificant Degradation[2]
MM1.SCompound 291 µM4 hoursSignificant Degradation[2]
MOLM13This compoundNot SpecifiedNot SpecifiedDose-dependent degradation[4]
A549This compound1 µM8 hoursDegradation Observed[3]
MV4-11CC-90009100 nM4 hours~90%[5]
MV4-11CC-90009100 nM24 hours>90%[5]

Note: The extent of degradation can vary depending on the cell line, compound concentration, and treatment duration. Researchers should optimize these parameters for their specific experimental system.

References

Application Notes and Protocols for CC-885 Dose-Response in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-885 is a novel cereblon (CRBN) E3 ubiquitin ligase modulator that has demonstrated potent anti-tumor activity in various hematological malignancies, including multiple myeloma.[1] Its mechanism of action involves hijacking the CRL4-CRBN complex to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] In multiple myeloma cells, this compound primarily targets the translation termination factor GSPT1 and the cyclin-dependent kinase 4 (CDK4) for degradation.[1] The degradation of these key proteins leads to cell cycle arrest and apoptosis, highlighting the therapeutic potential of this compound in this cancer.

These application notes provide a summary of the dose-dependent effects of this compound on various multiple myeloma cell lines, detailed protocols for assessing its activity, and an overview of the associated signaling pathways.

Data Presentation

Table 1: Illustrative Anti-Proliferative Activity of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia< 1
MOLT-4Acute Lymphoblastic Leukemia< 1
Various AML Cell LinesAcute Myeloid Leukemia1 - 1000
Multiple Myeloma Cell LinesMultiple MyelomaData not currently available in a comprehensive panel

Note: This table is a template pending the public release of experimental data for this compound in a comprehensive panel of multiple myeloma cell lines.

Mandatory Visualizations

Signaling Pathway of this compound in Multiple Myeloma

This compound Signaling Pathway This compound Signaling Pathway in Multiple Myeloma cluster_0 Cellular Entry cluster_1 CRL4-CRBN E3 Ligase cluster_2 Neosubstrate Recruitment & Degradation cluster_3 Downstream Effects This compound This compound CRBN CRBN This compound->CRBN Binds to CUL4 CUL4 GSPT1 GSPT1 CRBN->GSPT1 Recruits CDK4 CDK4 CRBN->CDK4 Recruits DDB1 DDB1 RBX1 RBX1 Ub-GSPT1 Ub-GSPT1 GSPT1->Ub-GSPT1 Ubiquitination Ub-CDK4 Ub-CDK4 CDK4->Ub-CDK4 Ubiquitination Proteasome Proteasome Ub-GSPT1->Proteasome Degradation Ub-CDK4->Proteasome Degradation GSPT1_degradation GSPT1 Degradation Proteasome->GSPT1_degradation CDK4_degradation CDK4 Degradation Proteasome->CDK4_degradation Translation_Termination_Impairment Translation_Termination_Impairment GSPT1_degradation->Translation_Termination_Impairment Leads to pRb_dephosphorylation pRb Hypophosphorylation CDK4_degradation->pRb_dephosphorylation Reduces Apoptosis Apoptosis Translation_Termination_Impairment->Apoptosis Induces E2F_inhibition E2F Activity pRb_dephosphorylation->E2F_inhibition Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest E2F_inhibition->Cell_Cycle_Arrest Induces

Caption: this compound hijacks the CRL4-CRBN E3 ligase to degrade GSPT1 and CDK4, leading to apoptosis and cell cycle arrest.

Experimental Workflow for Determining this compound Dose-Response

Experimental Workflow Workflow for this compound Dose-Response Analysis cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay (e.g., MTT) cluster_3 Data Analysis Cell_Seeding Seed multiple myeloma cells in 96-well plates Drug_Preparation Prepare serial dilutions of this compound Cell_Treatment Treat cells with this compound (and vehicle control) Cell_Seeding->Cell_Treatment Drug_Preparation->Cell_Treatment Incubation Incubate for 48-72 hours Cell_Treatment->Incubation Add_Reagent Add MTT reagent to each well Incubation->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilize Add solubilization solution Incubate_Reagent->Solubilize Measure_Absorbance Read absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate percent viability relative to control Measure_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Standard workflow for determining the dose-response of this compound in multiple myeloma cell lines.

Experimental Protocols

Protocol 1: Determination of this compound Anti-Proliferative Activity using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Multiple myeloma cell lines (e.g., RPMI 8226, U266, NCI-H929, MM.1S)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture multiple myeloma cells in RPMI-1640 medium to ~80% confluency.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium from a concentrated stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, using a suitable software package (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of GSPT1 and CDK4 Degradation

This protocol describes how to assess the degradation of GSPT1 and CDK4 in multiple myeloma cells following treatment with this compound.

Materials:

  • Multiple myeloma cell lines

  • RPMI-1640 medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against GSPT1, CDK4, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed multiple myeloma cells in 6-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 4, 8, 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GSPT1, CDK4, and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Signal Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize the levels of GSPT1 and CDK4 to the loading control to determine the extent of degradation.

Conclusion

This compound is a potent anti-myeloma agent that functions by inducing the degradation of GSPT1 and CDK4. The provided protocols offer standardized methods to evaluate the dose-response of multiple myeloma cell lines to this compound and to confirm its mechanism of action by observing the degradation of its target neosubstrates. Further investigation into the efficacy of this compound across a broader panel of multiple myeloma cell lines will be crucial for its clinical development.

References

Application Notes and Protocols: Immunoprecipitation of the CRBN Complex with CC-885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-885 is a potent cereblon (CRBN) modulator with significant anti-tumor activity.[1][2] It functions as a molecular glue, inducing the proximity of the CRL4-CRBN E3 ubiquitin ligase complex to neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation.[3][4][5][6] This mechanism of action has established this compound as a valuable tool for studying protein degradation and as a potential therapeutic agent. A key technique to elucidate the specific protein interactions induced by this compound is immunoprecipitation (IP) of the CRBN complex. This document provides detailed protocols for performing immunoprecipitation of the CRBN complex in the presence of this compound, along with methods for data analysis and visualization of the underlying biological pathways.

Principle of the Method

Immunoprecipitation is a powerful technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. In the context of this compound, IP is employed to capture the CRL4-CRBN E3 ligase complex and its associated proteins that are recruited in a this compound-dependent manner. The fundamental principle involves using an antibody that specifically recognizes a component of the complex (e.g., a tagged CRBN protein or an endogenous subunit) to pull it out of solution. The entire complex, including the target protein, its binding partners, and the neosubstrate brought in by this compound, is then isolated and can be analyzed by various downstream applications, most commonly by western blotting to identify the interacting proteins.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound-induced formation of the ternary complex and the general workflow for its immunoprecipitation.

This compound-Induced CRBN Complex Formation cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ternary Complex Formation CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., GSPT1, PLK1, BNIP3L) CRBN->Neosubstrate recruits TernaryComplex CRBN-CC885-Neosubstrate Complex CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 CC885 This compound CC885->CRBN binds CC885->Neosubstrate Ubiquitination Ubiquitination of Neosubstrate TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: this compound mediates the recruitment of neosubstrates to the CRL4-CRBN complex.

Immunoprecipitation Workflow Start Cell Culture and Treatment (e.g., HEK293T, A549 with this compound) Lysis Cell Lysis (with proteasome inhibitor, e.g., MG132) Start->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification IP Immunoprecipitation (Antibody + Beads, e.g., anti-FLAG M2) Clarification->IP Wash Washing (Remove non-specific binding) IP->Wash Elution Elution (e.g., SDS-PAGE sample buffer) Wash->Elution Analysis Downstream Analysis (e.g., Western Blot) Elution->Analysis

Caption: A generalized workflow for the immunoprecipitation of the CRBN complex.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the this compound-induced CRBN interactome.

Table 1: this compound Induced Protein Enrichment with CRBN [7]

ProteinLog2 (this compound/ctrl) Enrichmentp-valueNotes
GSPT1> 1< 0.05Endogenous neosubstrate of this compound.
SESN2> 1< 0.05Identified as a novel neosubstrate.

Data derived from a study using genetically encoded photo-crosslinkers in HEK293T cells.[7]

Table 2: IC50 Values of this compound in Various Cell Lines [2]

Cell LineIC50 (µM)Cell Type
AML Cell Lines10⁻⁶ - 1Acute Myeloid Leukemia
THLE-2> 10Human Liver Epithelial
Human PBMC> 10Peripheral Blood Mononuclear Cells

Experimental Protocols

Protocol 1: Immunoprecipitation of FLAG-tagged CRBN Complex from Transfected HEK293T Cells

This protocol is adapted from methodologies used in studies identifying this compound neosubstrates.[3]

Materials:

  • HEK293T cells

  • Plasmids: pCI-neo-3xFLAG-CRBN (or other tagged CRBN constructs)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (e.g., 2 µM final concentration)

  • DMSO (vehicle control)

  • MG132 (proteasome inhibitor, e.g., 10 µM final concentration)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

  • Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich)

  • Wash Buffer: Lysis buffer without protease/phosphatase inhibitors.

  • Elution Buffer: 2x SDS-PAGE sample buffer.

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

    • Transfect cells with the FLAG-CRBN plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Allow cells to express the protein for 24-48 hours post-transfection.

  • Cell Treatment:

    • Pre-treat cells with 10 µM MG132 for 4 hours to prevent the degradation of ubiquitinated proteins.[3]

    • Treat the cells with 2 µM this compound or DMSO (vehicle control) for the desired time (e.g., 4-12 hours).[3][7]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20 minutes with gentle rocking.[3]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Transfer the supernatant to a new pre-chilled tube.

    • Take a small aliquot (e.g., 50 µL) of the lysate for input control.

    • Add 50 µL of pre-washed anti-FLAG M2 affinity gel to the remaining lysate.[3]

    • Incubate overnight at 4°C with gentle rotation.[3]

  • Washing:

    • Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove as much of the wash buffer as possible.

  • Elution:

    • Add 50 µL of 2x SDS-PAGE sample buffer to the beads.

    • Boil the samples at 95-100°C for 5 minutes to elute the protein complexes.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Run the eluted samples and the input control on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against your proteins of interest (e.g., anti-FLAG for CRBN, anti-GSPT1, anti-PLK1, anti-ubiquitin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Immunoprecipitation of Endogenous CRBN Complex from A549 Cells

This protocol is for studying the interactions of endogenous CRBN and is based on similar experimental setups.[3][8]

Materials:

  • A549 cells (or other suitable cell line expressing endogenous CRBN)

  • This compound (e.g., 1 µM final concentration)[3]

  • DMSO (vehicle control)

  • MG132 (e.g., 10 µM final concentration)[3]

  • Lysis Buffer (as in Protocol 1)

  • Anti-CRBN antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer (as in Protocol 1)

  • Elution Buffer (as in Protocol 1)

Procedure:

  • Cell Culture and Treatment:

    • Grow A549 cells in 15 cm dishes to high confluency.

    • Pre-treat cells with 10 µM MG132 for 4 hours.[3]

    • Treat cells with 1 µM this compound or DMSO for the desired duration (e.g., 12-24 hours).[3]

  • Cell Lysis and Clarification:

    • Follow steps 3.1-3.4 from Protocol 1.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 1 hour at 4°C.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add the anti-CRBN antibody (amount to be optimized) to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add 50 µL of pre-washed Protein A/G beads and incubate for an additional 1-2 hours or overnight at 4°C.

  • Washing and Elution:

    • Follow steps 5.1-6.3 from Protocol 1.

  • Western Blot Analysis:

    • Follow step 7 from Protocol 1, probing with antibodies against CRBN and potential neosubstrates.

Troubleshooting

IssuePossible CauseSuggestion
Low yield of immunoprecipitated protein - Inefficient antibody binding- Insufficient protein expression- Harsh lysis/wash conditions- Optimize antibody concentration- Use overexpression systems if endogenous levels are low- Reduce detergent concentration in buffers
High background/non-specific binding - Insufficient washing- Antibody cross-reactivity- Inadequate pre-clearing- Increase the number of wash steps- Use a different antibody or monoclonal antibody- Ensure pre-clearing step is performed
No co-immunoprecipitation of neosubstrate - this compound treatment ineffective- Neosubstrate rapidly degraded- Interaction is transient or weak- Confirm this compound activity with a positive control- Ensure proteasome inhibitor is active- Consider cross-linking strategies

Conclusion

The immunoprecipitation of the CRBN complex in the presence of this compound is a critical method for identifying and validating neosubstrates of this molecular glue. The protocols provided herein offer a robust starting point for researchers. Successful execution of these experiments will contribute to a deeper understanding of the mechanism of action of CRBN modulators and aid in the discovery of novel therapeutic targets.

References

Application Notes and Protocols: Ubiquitination Assay for CC-885-Induced GSPT1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-885 is a potent molecular glue degrader that exhibits anti-tumor activity by inducing the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1 (eukaryotic peptide chain release factor GTP-binding subunit ERF3A)[1][2][3][4]. This process is mediated by the CRL4-CRBN E3 ubiquitin ligase complex, which is effectively hijacked by this compound to recognize GSPT1 as a neosubstrate[1][4][5]. The degradation of GSPT1 leads to impaired translation termination and activation of the integrated stress response (ISR), ultimately resulting in cancer cell death[1][3]. These application notes provide detailed protocols for in vitro and cell-based ubiquitination assays to characterize the this compound-induced degradation of GSPT1.

Signaling Pathway of this compound-Induced GSPT1 Degradation

This compound acts as a molecular glue, binding to the Cereblon (CRBN) substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4)[5][6]. This binding event alters the substrate specificity of CRBN, enabling it to recruit GSPT1. The formation of the ternary complex (CRBN-CC-885-GSPT1) facilitates the transfer of ubiquitin from an E2 conjugating enzyme to GSPT1, leading to its polyubiquitination and subsequent degradation by the 26S proteasome[6]. The depletion of GSPT1 disrupts the translation termination process, causing ribosome read-through of stop codons[1][5]. This aberrant protein synthesis triggers the Integrated Stress Response (ISR), characterized by the phosphorylation of eIF2α and increased expression of ATF4, contributing to the cytotoxic effects of this compound[1].

CC885_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation CC885 This compound CRBN CRL4-CRBN E3 Ligase CC885->CRBN Binds to GSPT1 GSPT1 CC885->GSPT1 Stabilizes Interaction Ternary_Complex CRBN-CC-885-GSPT1 CRBN->GSPT1 Recruits Proteasome 26S Proteasome GSPT1->Proteasome Degradation Ribosome Ribosome GSPT1->Ribosome Translation Termination Ub Ubiquitin Ub->GSPT1 Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates E2->Ub Charges ISR Integrated Stress Response (ISR) Proteasome->ISR Triggers StopCodon Stop Codon Ternary_Complex->Ub

Caption: this compound induced GSPT1 degradation pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound-induced GSPT1 degradation.

Table 1: In Vitro Binding Affinity and Cellular Degradation Potency of this compound

ParameterValueCell LineReference
CRBN Binding IC50 18 ± 1 nMIn vitro TR-FRET[2]
GSPT1 Degradation DC50 ~10 nMMM.1S[2]
Anti-proliferative IC50 10-6 - 1 µMVarious AML cell lines[7]

Table 2: Time-Dependent Degradation of GSPT1 by this compound

Time Point (hours)GSPT1 Level (% of Control)Cell LineThis compound ConcentrationReference
4Significant degradation observedMM.1S0.1 µM[2]
6Substantial degradationMM.1S0.1 µM[2]
24Sustained degradation--[8]

Experimental Protocols

In Vitro Ubiquitination Assay

This assay directly measures the ability of this compound to induce the ubiquitination of GSPT1 in a reconstituted system.

Materials:

  • Recombinant human E1 activating enzyme (UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

  • Recombinant human CRL4-CRBN E3 ligase complex (DDB1-CUL4A-RBX1-CRBN)[6]

  • Recombinant human GSPT1 protein

  • Human ubiquitin

  • This compound (in DMSO)

  • ATP solution

  • 10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)[6]

  • 5X SDS-PAGE Loading Buffer

  • Anti-GSPT1 antibody

  • Anti-ubiquitin antibody

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Reaction Setup: Prepare the ubiquitination reaction mixture on ice in a total volume of 25 µL. The final concentrations of the components should be optimized, but a starting point is provided in the table below. Prepare control reactions lacking E1, E2, E3 ligase, ATP, or this compound.

ComponentStock ConcentrationFinal Concentration
E1 (UBE1)1 µM50 nM
E2 (UBE2D2)40 µM200 nM
CRL4-CRBN1 µM50 nM
GSPT110 µM200 nM
Ubiquitin1 mg/mL5 µM
This compound10 mM (in DMSO)1 µM
ATP100 mM2 mM
10X Ubiquitination Buffer10X1X
Nuclease-free water-To 25 µL
  • Incubation: Incubate the reaction mixtures at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 6.25 µL of 5X SDS-PAGE Loading Buffer and boiling at 95°C for 5 minutes.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GSPT1 and ubiquitin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system. A ladder of higher molecular weight bands for GSPT1 indicates polyubiquitination.

InVitro_Workflow cluster_0 Reaction Preparation cluster_1 Incubation cluster_2 Analysis Components Combine: E1, E2, CRL4-CRBN, GSPT1, Ubiquitin, ATP, this compound Incubate Incubate at 30°C for 1-2 hours Components->Incubate Terminate Terminate reaction with SDS-PAGE buffer Incubate->Terminate SDS_PAGE SDS-PAGE Terminate->SDS_PAGE Western_Blot Western Blot (Anti-GSPT1, Anti-Ub) SDS_PAGE->Western_Blot Detect Chemiluminescence Detection Western_Blot->Detect

Caption: In vitro ubiquitination assay workflow.
Cell-Based Ubiquitination Assay

This assay confirms this compound-induced GSPT1 ubiquitination within a cellular context.

Materials:

  • Cancer cell line expressing endogenous GSPT1 and CRBN (e.g., MM.1S, HEK293T)

  • This compound (in DMSO)

  • Proteasome inhibitor (e.g., MG132 or Bortezomib)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

  • Anti-GSPT1 antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents as described for the in vitro assay.

Protocol:

  • Cell Treatment:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.

    • Treat the cells with this compound (e.g., 1 µM) or DMSO (vehicle control) for 4-6 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and deubiquitinase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Incubate the cleared cell lysates with an anti-GSPT1 antibody for 4 hours to overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

    • Collect the beads by centrifugation and wash them three to five times with wash buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in 1X SDS-PAGE Loading Buffer for 5-10 minutes.

    • Analyze the eluates by Western blotting using antibodies against ubiquitin and GSPT1. An increase in the high-molecular-weight smear of GSPT1 in the this compound-treated sample compared to the control indicates ubiquitination.

CellBased_Workflow cluster_0 Cell Treatment cluster_1 Protein Extraction cluster_2 Analysis Treat_Cells Treat cells with Proteasome Inhibitor and this compound Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Immunoprecipitate Immunoprecipitate GSPT1 Lyse_Cells->Immunoprecipitate Elute Elute proteins Immunoprecipitate->Elute Western_Blot Western Blot (Anti-Ubiquitin, Anti-GSPT1) Elute->Western_Blot Detect Analyze for ubiquitinated GSPT1 Western_Blot->Detect

Caption: Cell-based ubiquitination assay workflow.

References

CC-885 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of CC-885 for in vivo studies, along with an overview of its mechanism of action.

Introduction

This compound is a potent and novel modulator of the E3 ubiquitin ligase Cereblon (CRBN). It exhibits significant anti-tumor activity by inducing the degradation of specific target proteins, known as neosubstrates. This document outlines the essential protocols for handling and preparing this compound for preclinical research, ensuring reproducible and effective experimental outcomes.

Data Presentation

Table 1: Solubility of this compound
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO40 - 88 mg/mL[1]90.72 - 199.6 mM[1]Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] Sonication may be required.[2][3]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline2.25 mg/mL[2]5.10 mM[2]Forms a suspended solution; sonication is needed.[2]
10% DMSO >> 90% corn oil≥ 2.25 mg/mL[2]≥ 5.10 mM[2]Forms a clear solution.[2]

Signaling Pathway

This compound functions as a "molecular glue," bringing together the CRBN E3 ubiquitin ligase and specific neosubstrates, which are not typically targeted by CRBN.[4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these target proteins. Key neosubstrates of this compound include the translation termination factor GSPT1 and the polo-like kinase 1 (PLK1).[5][6][7][8][9] The degradation of these proteins is central to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[5][6]

CC885_Signaling_Pathway This compound Signaling Pathway cluster_0 Cellular Environment This compound This compound CRBN CRBN E3 Ligase This compound->CRBN Binds to GSPT1 GSPT1 CRBN->GSPT1 Recruits PLK1 PLK1 CRBN->PLK1 Recruits Proteasome Proteasome GSPT1->Proteasome Degradation PLK1->Proteasome Degradation Proteasome-> Inhibition of Protein Translation & Cell Cycle Progression Ub Ubiquitin Ub->GSPT1 Ubiquitination Ub->PLK1 Ubiquitination

This compound mechanism of action.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol details the preparation of this compound for intraperitoneal (i.p.) injection in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator

Protocol 1: Aqueous Suspension

This formulation results in a suspended solution and is suitable for many in vivo applications.

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMSO to a final concentration of 10% of the total desired volume.

    • Vortex thoroughly and sonicate if necessary to fully dissolve the this compound.

  • Add Co-solvents:

    • Add PEG300 to a final concentration of 40% of the total volume. Vortex to mix.

    • Add Tween-80 to a final concentration of 5% of the total volume. Vortex to mix.

  • Final Formulation:

    • Add saline to bring the solution to the final desired volume (45%).

    • Vortex thoroughly to ensure a uniform suspension.

    • This formulation results in a solubility of approximately 2.25 mg/mL (5.10 mM).[2]

    • Note: This is a suspension and should be well-mixed before each administration to ensure consistent dosing.

Protocol 2: Oil-based Solution

This formulation results in a clear solution.

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMSO to a final concentration of 10% of the total desired volume.

    • Vortex thoroughly and sonicate if necessary to fully dissolve the this compound.

  • Final Formulation:

    • Add corn oil to bring the solution to the final desired volume (90%).

    • Vortex thoroughly until a clear solution is obtained.

    • This formulation achieves a solubility of at least 2.25 mg/mL (5.10 mM).[2]

Important Considerations:

  • It is recommended to prepare the working solution fresh on the day of use.[10]

  • If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[10]

  • The provided solvent percentages represent their volumetric ratio in the final solution.[10]

InVivo_Prep_Workflow In Vivo Formulation Workflow cluster_aqueous Aqueous Suspension cluster_oil Oil-based Solution A1 Weigh this compound A2 Add 10% DMSO A1->A2 A3 Add 40% PEG300 A2->A3 A4 Add 5% Tween-80 A3->A4 A5 Add 45% Saline A4->A5 A6 Vortex/Sonicate A5->A6 B1 Weigh this compound B2 Add 10% DMSO B1->B2 B3 Add 90% Corn Oil B2->B3 B4 Vortex B3->B4

This compound in vivo preparation.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by CC-885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-885 is a potent and selective molecular glue that modulates the function of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1 (G1 to S phase transition 1 protein). The degradation of GSPT1 leads to impaired protein translation, activation of the integrated stress response (ISR), and ultimately, p53-independent apoptosis in cancer cells. This makes this compound a promising therapeutic agent, particularly in hematological malignancies like acute myeloid leukemia (AML).

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound

This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor CRBN and a neosubstrate, GSPT1. This proximity allows for the transfer of ubiquitin molecules to GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1, a crucial component of the translation termination complex, disrupts protein synthesis. This disruption triggers the Integrated Stress Response (ISR), a cellular signaling network activated by various stressors. Key players in the ISR, such as ATF3 and ATF4, are upregulated, leading to a cascade of events that culminate in programmed cell death, or apoptosis.

CC885_Mechanism cluster_0 Ternary Complex Formation CC885 This compound CRL4_CRBN CRL4-CRBN E3 Ligase Complex CC885->CRL4_CRBN binds CRBN CRBN GSPT1 GSPT1 GSPT1->CRL4_CRBN recruited by this compound Proteasome Proteasome GSPT1->Proteasome Degradation CRL4_CRBN->GSPT1 Ubiquitination Ub Ubiquitin Translation_Termination Impaired Translation Termination Proteasome->Translation_Termination leads to ISR Integrated Stress Response (ISR) (ATF3/ATF4 up) Translation_Termination->ISR activates Apoptosis Apoptosis ISR->Apoptosis induces

Figure 1. this compound mechanism of action leading to apoptosis.

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in MOLM-13 cells treated with this compound for 48 hours. This data is illustrative and intended to demonstrate the expected dose-dependent increase in apoptosis.

This compound Concentration (nM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
0 (Vehicle)90.5 ± 2.14.2 ± 0.83.1 ± 0.52.2 ± 0.4
182.3 ± 3.510.1 ± 1.55.4 ± 0.92.2 ± 0.6
1065.7 ± 4.220.5 ± 2.811.3 ± 1.72.5 ± 0.8
10035.2 ± 5.138.9 ± 4.522.4 ± 3.33.5 ± 1.1
100015.8 ± 3.945.3 ± 5.234.7 ± 4.84.2 ± 1.5

Experimental Protocols

Principle of Annexin V and Propidium Iodide Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[1][2]

Materials and Reagents
  • This compound (stock solution in DMSO)

  • AML cell line (e.g., MOLM-13)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

  • DMSO (vehicle control)

  • Microcentrifuge tubes

  • Flow cytometer

Experimental Workflow

Apoptosis_Workflow Start Start Cell_Culture 1. Cell Culture (MOLM-13 cells) Start->Cell_Culture Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Treatment Harvest 3. Cell Harvesting (Centrifugation) Treatment->Harvest Wash1 4. Wash with cold PBS Harvest->Wash1 Resuspend 5. Resuspend in 1X Annexin V Binding Buffer Wash1->Resuspend Stain 6. Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate 7. Incubate in the dark (15 min at RT) Stain->Incubate Acquire 8. Analyze by Flow Cytometry Incubate->Acquire End End Acquire->End

Figure 2. Experimental workflow for apoptosis analysis.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed MOLM-13 cells in a 6-well plate at a density of 0.5 x 106 cells/mL in complete RPMI-1640 medium.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

    • Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Washing:

    • After the incubation period, transfer the cells from each well to separate microcentrifuge tubes.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant and wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Analysis and Interpretation

The flow cytometry data can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:

  • Lower-Left (Q4): Viable cells (Annexin V-, PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+, PI-)

  • Upper-Right (Q2): Late apoptotic cells (Annexin V+, PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V-, PI+)

The percentage of cells in each quadrant should be quantified for each treatment condition to determine the dose- and time-dependent effects of this compound on apoptosis induction.

Conclusion

This document provides a comprehensive guide for the analysis of this compound-induced apoptosis using flow cytometry. The provided protocols and diagrams are intended to assist researchers in accurately quantifying the apoptotic effects of this novel molecular glue degrader. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound and other GSPT1 degraders in cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: CC-885 and GSPT1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with CC-885-mediated degradation of the translation termination factor GSPT1.

Signaling Pathway of this compound Action

This compound is a molecular glue that induces the degradation of GSPT1. It functions by forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. This targeted protein degradation ultimately results in anti-tumor activity.[1][2][3]

CC_885_Pathway cluster_cellular_environment Cellular Environment cluster_ternary_complex Ternary Complex Formation CC885 This compound CRBN CRBN CC885->CRBN binds E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase part of DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase Rbx1 Rbx1 Rbx1->E3_Ligase GSPT1 GSPT1 E3_Ligase->GSPT1 recruits Ub Ubiquitin (Ub) GSPT1->Ub polyubiquitination Antitumor_Activity Anti-tumor Activity GSPT1->Antitumor_Activity depletion leads to Proteasome 26S Proteasome Ub->Proteasome targeting Degraded_GSPT1 Degraded GSPT1 Fragments Proteasome->Degraded_GSPT1 degrades

Caption: Mechanism of this compound-induced GSPT1 degradation.

Troubleshooting Guide

Failure to observe GSPT1 degradation upon this compound treatment can arise from various factors related to the compound, the biological system, or the experimental procedure. This guide provides a structured approach to identify and resolve common issues.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_cell_line Cell Line Characteristics cluster_protocol Experimental Procedure Start No GSPT1 Degradation Observed Check_Compound Verify this compound Integrity & Concentration Start->Check_Compound Check_Cell_Line Assess Cell Line Suitability Check_Compound->Check_Cell_Line Compound OK Compound_QC Purity & Identity (LC-MS) Check_Compound->Compound_QC Compound_Storage Proper Storage (-20°C, dry) Check_Compound->Compound_Storage Compound_Solubility Fresh DMSO Stock Check_Compound->Compound_Solubility Review_Protocol Review Experimental Protocol Check_Cell_Line->Review_Protocol Cell Line Suitable CRBN_Expression Check CRBN Expression (WB/qPCR) Check_Cell_Line->CRBN_Expression GSPT1_Mutation Sequence GSPT1 for Mutations Check_Cell_Line->GSPT1_Mutation Cell_Health Monitor Cell Viability Check_Cell_Line->Cell_Health Western_Blot_Issues Troubleshoot Western Blot Review_Protocol->Western_Blot_Issues Protocol Correct Treatment_Time Optimize Treatment Duration (e.g., 4-24h) Review_Protocol->Treatment_Time Concentration Perform Dose-Response (e.g., 0.1-10 µM) Review_Protocol->Concentration Proteasome_Inhibitor_Control Include Proteasome Inhibitor (e.g., MG132) Review_Protocol->Proteasome_Inhibitor_Control Advanced_Checks Perform Advanced Checks Western_Blot_Issues->Advanced_Checks WB Optimized Success GSPT1 Degradation Observed Advanced_Checks->Success Issue Resolved

Caption: A logical workflow for troubleshooting failed GSPT1 degradation.

Quantitative Data Summary for Troubleshooting
Parameter Potential Issue Recommended Action Expected Outcome
This compound Concentration Suboptimal concentrationPerform a dose-response experiment (e.g., 0.1 µM to 10 µM).Determine the optimal concentration for GSPT1 degradation.
Treatment Time Insufficient or excessive treatment durationConduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).Identify the optimal time point for observing maximal degradation.
CRBN Expression Low or absent CRBN levels in the cell line.Verify CRBN expression by Western Blot or qPCR.Confirmation of CRBN expression is necessary for this compound activity.
GSPT1 Mutation Mutations in GSPT1 may prevent this compound binding.Sequence the GSPT1 gene in the experimental cell line.Identify potential resistance-conferring mutations.
Cell Viability High compound concentration causing cytotoxicity.Perform a cell viability assay (e.g., MTT or CellTiter-Glo).Use a concentration that effectively degrades GSPT1 without significant cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a molecular glue that induces the degradation of the GSPT1 protein. It achieves this by forming a ternary complex with GSPT1 and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This proximity leads to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.[1][2]

Q2: Why is CRBN expression essential for this compound activity?

A2: this compound binds directly to CRBN to induce a conformational change that allows for the recruitment of GSPT1. Without CRBN, the ternary complex cannot form, and GSPT1 will not be targeted for degradation.[3][4][5]

Q3: Can mutations in GSPT1 confer resistance to this compound?

A3: Yes, mutations in the β-hairpin structural degron of GSPT1 can impair its interaction with the this compound-CRBN complex, leading to resistance.[6][7][8] If you suspect resistance, sequencing the GSPT1 gene in your cell line is recommended.

Q4: What are the optimal treatment conditions for this compound in cell culture?

A4: The optimal concentration and treatment time can vary between cell lines. A good starting point is to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM and a time-course experiment from 4 to 24 hours.[9][10]

Q5: How can I confirm that the observed loss of GSPT1 is due to proteasomal degradation?

A5: To confirm that GSPT1 degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If GSPT1 levels are restored in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.

Q6: My Western blot for GSPT1 is not working well. What could be the issue?

A6: Common issues with Western blotting include poor antibody quality, improper protein transfer, or suboptimal antibody concentrations. Ensure you are using a validated GSPT1 antibody, and optimize your blotting conditions, including blocking and antibody incubation times. Including a positive control lysate from a cell line with known GSPT1 expression is also recommended.

Experimental Protocols

Western Blot for GSPT1 Degradation

This protocol details the steps to assess the levels of GSPT1 protein in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound (and DMSO as vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GSPT1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO for the specified duration. For a proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control.

Co-Immunoprecipitation (Co-IP) of CRBN and GSPT1

This protocol is for verifying the this compound-dependent interaction between CRBN and GSPT1.

Materials:

  • Cell lysates prepared as described in the Western Blot protocol.

  • Anti-CRBN antibody or anti-GSPT1 antibody for immunoprecipitation.

  • Isotype control IgG.

  • Protein A/G magnetic beads.

  • Co-IP lysis buffer (less stringent than RIPA, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors).

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., Laemmli sample buffer).

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with this compound or DMSO using a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Add isotype control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (anti-CRBN or anti-GSPT1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against both GSPT1 and CRBN. An increased amount of co-precipitated protein in the this compound-treated sample compared to the DMSO control indicates a drug-dependent interaction.

References

Technical Support Center: Off-Target Effects of CC-885 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cereblon modulator CC-885. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a molecular glue that modulates the function of the Cereblon (CRBN) E3 ubiquitin ligase complex. It induces the degradation of target proteins, known as neosubstrates, by bringing them into proximity with the CRL4^CRBN^ complex for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] The primary intended target for its anti-cancer activity is the translation termination factor GSPT1.[3][4][5]

Q2: What are the known off-target effects of this compound?

This compound is known to induce the degradation of several proteins other than its intended target, GSPT1. These off-target effects can contribute to both desired synergistic anti-cancer activities and potential toxicities. Known off-target neosubstrates include:

  • Polo-like kinase 1 (PLK1): Degradation of PLK1 by this compound can enhance the sensitivity of non-small-cell lung cancer (NSCLC) cells to PLK1 inhibitors like volasertib.[1][2][6]

  • BCL2 interacting protein 3 like (BNIP3L/NIX): this compound can induce the degradation of BNIP3L, a protein involved in mitophagy, which may sensitize acute myeloid leukemia (AML) cells to mitochondria-targeting drugs.[7][8]

  • Cyclin-dependent kinase 4 (CDK4): In multiple myeloma cells, this compound can cause the degradation of CDK4, leading to cell cycle arrest.[7][9]

  • Ikaros (IKZF1) and Aiolos (IKZF3): Similar to other immunomodulatory drugs (IMiDs), this compound can also induce the degradation of these lymphoid transcription factors.[10][11][12]

Q3: My cells show toxicity even after knocking out CRBN. Is this expected?

Yes, this can occur. Some studies have reported that this compound retains antiproliferative activity and can exhibit unspecific toxicity in CRBN knockout (CRBN-/-) cell lines.[10] This suggests that at certain concentrations, this compound may have off-target effects that are independent of the CRBN E3 ligase machinery.

Q4: How can I determine if an observed effect of this compound is on-target (GSPT1-dependent) or off-target?

To dissect the on-target versus off-target effects of this compound, researchers can employ several strategies:

  • Use of CRBN knockout cells: As the canonical mechanism of this compound is CRBN-dependent, comparing the effects in wild-type versus CRBN knockout cells is a primary method. An effect that persists in CRBN-/- cells is likely off-target and CRBN-independent.[1][8][10]

  • GSPT1 rescue experiments: Overexpressing a mutant form of GSPT1 that is resistant to this compound-induced degradation can help determine if the observed phenotype is solely due to GSPT1 loss.[13][14]

  • Use of more selective GSPT1 degraders: Newer compounds, such as CC-90009, have been developed to be more selective for GSPT1 degradation with fewer off-target effects compared to this compound.[11][12] Comparing the cellular response to this compound and a more selective degrader can help isolate GSPT1-specific effects.

  • Proteomics analysis: A global proteomics approach can identify all proteins that are degraded upon this compound treatment in a specific cell line, providing a comprehensive view of its on- and off-target substrates.[8][10]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in my cell line.

  • Possible Cause 1: Off-target protein degradation. this compound is known to degrade multiple proteins that can impact cell viability, such as PLK1 and CDK4.[1][7][9] The expression levels of these off-target substrates in your specific cell line could influence its sensitivity.

  • Troubleshooting Steps:

    • Perform western blot analysis for known off-targets of this compound (PLK1, BNIP3L, CDK4) to see if they are degraded at the concentrations you are using.

    • Conduct a dose-response curve to determine the IC50 of this compound in your cell line and compare it to published data for other cell lines.

    • Consider using a more selective GSPT1 degrader like CC-90009 to assess the contribution of GSPT1 degradation to the observed cytotoxicity.[12]

Issue 2: Resistance to this compound treatment develops in my cancer cell culture.

  • Possible Cause 1: Mutations in GSPT1. Mutations within the structural degron of GSPT1, the region that interacts with the this compound-CRBN complex, can prevent its degradation and lead to resistance.[15]

  • Possible Cause 2: Downregulation or mutation of CRBN. Since this compound's primary mechanism is CRBN-dependent, loss or mutation of CRBN will abrogate its activity.[4]

  • Troubleshooting Steps:

    • Sequence the GSPT1 and CRBN genes in your resistant cell population to check for mutations.

    • Perform a western blot to confirm CRBN protein expression levels in resistant versus sensitive cells.

    • Consider combination therapies. For example, if resistance is associated with PLK1, co-treatment with a PLK1 inhibitor might be effective.[1][2]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line TypeIC50 Range (µM)Reference
Acute Myeloid Leukemia (AML)0.01 - 1[13][14]
Human Liver Epithelial (THLE-2)>10[13][14]
Human Peripheral Blood Mononuclear Cells (PBMC)>10[13][14]

Key Experimental Protocols

Protocol 1: Western Blot for Neosubstrate Degradation

  • Cell Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against GSPT1, PLK1, BNIP3L, CDK4, CRBN, and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: CRBN Knockout using CRISPR/Cas9

  • gRNA Design: Design and clone a guide RNA (gRNA) targeting an early exon of the CRBN gene into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the target cancer cell line.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Clone Screening: Expand the clones and screen for CRBN knockout by western blot and genomic DNA sequencing to confirm the presence of indel mutations.

  • Functional Validation: Treat the CRBN knockout and wild-type cells with this compound and assess the degradation of GSPT1 to confirm the loss of CRBN function.

Visualizations

CC_885_Mechanism cluster_0 This compound Mediated Protein Degradation cluster_1 Neosubstrates cluster_2 Cellular Machinery cluster_3 Downstream Effects CC885 This compound E3_ligase CRL4-CRBN E3 Ligase Complex CC885->E3_ligase binds & modulates CRBN CRBN CUL4 CUL4-DDB1-RBX1 GSPT1 GSPT1 (On-Target) E3_ligase->GSPT1 recruits PLK1 PLK1 (Off-Target) E3_ligase->PLK1 recruits BNIP3L BNIP3L (Off-Target) E3_ligase->BNIP3L recruits CDK4 CDK4 (Off-Target) E3_ligase->CDK4 recruits Proteasome Proteasome GSPT1->Proteasome Ubiquitination & Degradation PLK1->Proteasome Ubiquitination & Degradation BNIP3L->Proteasome Ubiquitination & Degradation CDK4->Proteasome Ubiquitination & Degradation Ub Ubiquitin Effect_GSPT1 Inhibition of Translation Termination Effect_PLK1 Mitotic Arrest, Synergy with PLK1i Effect_BNIP3L Mitophagy Inhibition, Sensitization to Mito-drugs Effect_CDK4 Cell Cycle Arrest

Caption: Mechanism of this compound induced protein degradation.

Troubleshooting_Flowchart Start Start: Observe Unexpected Cellular Phenotype with this compound CRBN_KO_test Perform experiment in CRBN WT vs KO cells Start->CRBN_KO_test Is_CRBN_dependent Is the effect CRBN-dependent? Yes_CRBN Yes Is_CRBN_dependent->Yes_CRBN  Effect is lost in KO No_CRBN No Is_CRBN_dependent->No_CRBN  Effect persists in KO CRBN_KO_test->Is_CRBN_dependent GSPT1_rescue Perform GSPT1 rescue experiment Yes_CRBN->GSPT1_rescue Off_Target_CRBN_indep Phenotype is likely OFF-TARGET and CRBN-INDEPENDENT (unspecific toxicity) No_CRBN->Off_Target_CRBN_indep Is_GSPT1_dependent Is the effect GSPT1-dependent? Yes_GSPT1 Yes Is_GSPT1_dependent->Yes_GSPT1  Rescue reverses effect No_GSPT1 No Is_GSPT1_dependent->No_GSPT1  Rescue has no effect GSPT1_rescue->Is_GSPT1_dependent On_Target Phenotype is likely ON-TARGET (GSPT1-mediated) Yes_GSPT1->On_Target Off_Target_CRBN_dep Phenotype is likely OFF-TARGET but CRBN-DEPENDENT (e.g., PLK1, CDK4 degradation) No_GSPT1->Off_Target_CRBN_dep

Caption: Troubleshooting workflow for this compound effects.

References

Technical Support Center: Acquired Resistance to CC-885 in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the Cereblon (CRBN) modulator CC-885 in the context of Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in AML?

This compound is a molecular glue that modulates the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It induces the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] The degradation of GSPT1 leads to impaired translation termination, which triggers the Integrated Stress Response (ISR) and ultimately results in p53-independent apoptosis in AML cells.[3]

Q2: What are the known primary mechanisms of acquired resistance to this compound in AML?

The primary mechanisms of acquired resistance to this compound in AML revolve around the key components of its mechanism of action:

  • Mutations in GSPT1: Specific mutations in the GSPT1 protein can prevent the formation of the GSPT1-CC-885-CRBN ternary complex, thereby inhibiting GSPT1 degradation. The most well-characterized resistance mutation is G575N.[4][5] Other mutations in the β-hairpin structural degron of GSPT1 can also confer resistance.

  • Loss or mutation of CRBN: Since this compound's activity is entirely dependent on CRBN, the loss of CRBN expression or mutations that prevent this compound binding will result in complete resistance.[6][7]

Q3: Are there other cellular pathways that can contribute to this compound resistance?

Yes, alterations in other signaling pathways can modulate the sensitivity of AML cells to this compound:

  • mTOR Pathway Activation: Hyperactivation of the mTOR signaling pathway has been shown to antagonize GSPT1 degradation and reduce the efficacy of GSPT1 degraders.[8][9]

  • Integrated Stress Response (ISR) Pathway Alterations: As the ISR is the key downstream effector of GSPT1 degradation, alterations in this pathway that inhibit apoptosis could potentially lead to resistance.

  • Drug Efflux Pumps: While not specifically documented for this compound, overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance in AML and could potentially contribute to reduced intracellular concentrations of this compound.[10]

Q4: What are the off-target effects of this compound and could they play a role in resistance?

This compound is known to have off-target effects, leading to the degradation of other proteins besides GSPT1, including IKZF1 (Ikaros), IKZF3 (Aiolos), and CK1α.[2] The clinical development of this compound was challenged by toxicities associated with these off-target activities.[2] While the direct role of these off-target degradations in acquired resistance to this compound is not well-defined, it is plausible that adaptive changes in the pathways regulated by these proteins could contribute to cell survival and resistance.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in AML cell lines over time.

Possible Cause 1: Development of GSPT1 mutations.

  • Troubleshooting:

    • Sequence the GSPT1 gene in your resistant cell line, paying close attention to the region encoding the β-hairpin degron (around amino acid G575).

    • If a mutation is identified, you can confirm its role in resistance by overexpressing the mutant GSPT1 in a sensitive parental cell line and assessing the IC50 of this compound.

Possible Cause 2: Loss or downregulation of CRBN expression.

  • Troubleshooting:

    • Assess CRBN protein levels in your resistant and parental cell lines by Western blot.

    • Analyze CRBN mRNA levels by qPCR to determine if the downregulation is at the transcriptional level.

    • Sequence the CRBN gene to check for mutations that might affect protein function or stability.

Possible Cause 3: Upregulation of drug efflux pumps.

  • Troubleshooting:

    • Perform a functional efflux assay using a fluorescent substrate (e.g., rhodamine 123) to see if your resistant cells have increased efflux activity.

    • Use qPCR or Western blot to check for the overexpression of common ABC transporters in AML (e.g., ABCB1/MDR1, ABCC1/MRP1).

Problem 2: Inconsistent or partial GSPT1 degradation observed by Western blot.

Possible Cause 1: Suboptimal experimental conditions.

  • Troubleshooting:

    • Time course: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration of this compound treatment for maximal GSPT1 degradation in your specific AML cell line.

    • Dose-response: Titrate the concentration of this compound to ensure you are using a concentration that is sufficient to induce degradation but is not causing widespread cytotoxicity that could confound the results.[11]

Possible Cause 2: Poor antibody quality.

  • Troubleshooting:

    • Validate your GSPT1 antibody by including positive and negative controls (e.g., a cell line known to express GSPT1 and a GSPT1 knockout line, if available).

    • Ensure the antibody is recommended for Western blotting and use the manufacturer's recommended dilution.

Possible Cause 3: Issues with protein extraction or degradation.

  • Troubleshooting:

    • Always use fresh lysis buffer containing protease and phosphatase inhibitors.

    • Keep samples on ice throughout the protein extraction process to minimize protein degradation.[12]

    • Ensure complete cell lysis to release total cellular protein.

Problem 3: Failure to co-immunoprecipitate the GSPT1-CRBN complex.

Possible Cause 1: Lysis buffer is too stringent.

  • Troubleshooting:

    • Avoid harsh detergents like SDS in your lysis buffer. A non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) is recommended for co-IP experiments.

    • The interaction may be transient. Consider cross-linking your cells before lysis to stabilize the complex.

Possible Cause 2: Insufficient this compound to stabilize the ternary complex.

  • Troubleshooting:

    • Ensure you are treating the cells with an adequate concentration of this compound for a sufficient amount of time to promote complex formation before cell lysis.

Possible Cause 3: Low expression of bait or prey protein.

  • Troubleshooting:

    • Confirm the expression of both GSPT1 and CRBN in your input lysate by Western blot.

    • If the expression of the endogenous proteins is low, consider overexpressing tagged versions of the proteins to facilitate detection.

Data Presentation

Table 1: Anti-proliferative Activity of this compound and CC-90009 in AML Cell Lines

CompoundAML Cell LineIC50 (nM)Reference
This compoundVarious AML cell lines10 - 1000[4]
CC-90009Panel of 11 AML cell lines3 - 75[1]

Table 2: Effect of GSPT1 G575N Mutation on this compound Activity

Cell LineGSPT1 StatusEffect of this compoundReference
293TOverexpression of GSPT1Δ(1–138)/(G575N)Complete abrogation of anti-proliferative effects[4]
AML Cell LinesSimilar results observedComplete resistance[4]

Experimental Protocols

Protocol 1: Generation of this compound Resistant AML Cell Lines (In Vitro)

This protocol is a generalized procedure for developing drug-resistant cell lines and should be optimized for your specific AML cell line.

  • Determine the initial IC50: Culture the parental AML cell line and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., CellTiter-Glo).

  • Initial exposure: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Monitor and recover: Monitor the cells for signs of cell death. When a small population of surviving cells begins to proliferate, remove the drug-containing media and allow the cells to recover in fresh media.

  • Dose escalation: Once the cells have resumed a normal growth rate, re-introduce this compound at the same concentration. When the cells become tolerant to this concentration, increase the dose by 1.5- to 2-fold.

  • Repeat: Repeat the cycle of exposure, recovery, and dose escalation over several months.

  • Characterize resistant population: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population to quantify the fold-resistance.

  • Cryopreserve: Cryopreserve cells at various stages of resistance development.

Protocol 2: Western Blot for GSPT1 Degradation
  • Cell Culture and Treatment: Plate AML cells at an appropriate density. Treat with various concentrations of this compound or a vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Include a loading control antibody (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the loading control to determine the extent of degradation.

Visualizations

GSPT1_Degradation_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_crl4 CRL4-CRBN E3 Ligase Complex This compound This compound CRBN CRBN This compound->CRBN binds DDB1 DDB1 CRBN->DDB1 GSPT1 GSPT1 CRBN->GSPT1 recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Proteasome Proteasome GSPT1->Proteasome Ubiquitination & Degradation ISR Integrated Stress Response GSPT1->ISR depletion activates Apoptosis Apoptosis Proteasome->Apoptosis leads to ISR->Apoptosis induces

Caption: this compound mediated GSPT1 degradation pathway.

Resistance_Mechanisms cluster_resistance Acquired Resistance Mechanisms CC-885_Action This compound Mediated GSPT1 Degradation GSPT1_Mutation GSPT1 Mutation (e.g., G575N) GSPT1_Mutation->CC-885_Action prevents ternary complex formation CRBN_Loss CRBN Loss/Mutation CRBN_Loss->CC-885_Action prevents drug binding/activity mTOR_Activation mTOR Pathway Activation mTOR_Activation->CC-885_Action antagonizes GSPT1 degradation Efflux_Pumps Drug Efflux (e.g., ABC Transporters) Efflux_Pumps->CC-885_Action reduces intracellular drug concentration Troubleshooting_Workflow Start Reduced this compound Efficacy Check_Degradation Assess GSPT1 Degradation (Western Blot) Start->Check_Degradation Degradation_OK GSPT1 Degraded? Check_Degradation->Degradation_OK Sequence_GSPT1 Sequence GSPT1 Gene Degradation_OK->Sequence_GSPT1 No Downstream_Analysis Investigate Downstream (ISR, Apoptosis) Degradation_OK->Downstream_Analysis Yes Check_CRBN Assess CRBN Expression (Western Blot/qPCR) CRBN_Mutation CRBN Loss/Mutation Check_CRBN->CRBN_Mutation CRBN Absent Sequence_GSPT1->Check_CRBN GSPT1_Mutation GSPT1 Resistance Mutation Sequence_GSPT1->GSPT1_Mutation Mutation Found Downstream_Defect Downstream Pathway Defect Downstream_Analysis->Downstream_Defect

References

Optimizing CC-885 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is CC-885 and what is its primary mechanism of action?

A1: this compound is a potent and selective modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] It functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[5][6][7] The primary and most well-characterized neosubstrate of this compound is the translation termination factor GSPT1.[1][2][4][8] Degradation of GSPT1 leads to impaired protein translation, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cell lines.[1][8]

Q2: What are the known protein targets of this compound?

A2: The primary target of this compound is GSPT1.[1][2][4][8] However, like other immunomodulatory drugs (IMiDs), this compound can induce the degradation of other proteins to varying extents, including IKZF1 and IKZF3.[5][9] Some studies have also reported this compound-mediated degradation of PLK1 and BNIP3L, which may contribute to its synergistic effects with other anti-cancer agents.[10][11][12][13] It's important to note that the degradation profile of this compound can be cell-type specific.

Q3: What is a recommended starting concentration for this compound in vitro?

A3: A good starting point for in vitro experiments with this compound is in the range of 0.1 to 1 µM.[9][14] However, the optimal concentration is highly dependent on the cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for GSPT1 degradation and the IC50 (half-maximal inhibitory concentration) for anti-proliferative effects in your specific cell model.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[14][15] For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[14] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced toxicity.

Q5: How long does it take for this compound to induce GSPT1 degradation?

A5: GSPT1 degradation can be observed as early as 4 to 6 hours after this compound treatment in sensitive cell lines.[9] However, the kinetics of degradation can vary between cell types. For initial experiments, a time course of 6, 12, and 24 hours is recommended to determine the optimal treatment duration for observing maximal GSPT1 degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low GSPT1 degradation 1. Suboptimal this compound concentration. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the EC50 for GSPT1 degradation in your cell line.
2. Insufficient treatment time. Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal duration for maximal GSPT1 degradation.
3. Low Cereblon (CRBN) expression in the cell line. Verify CRBN expression levels in your cells by western blot or qPCR. Cell lines with low or absent CRBN expression will be resistant to this compound.[9]
4. Issues with experimental procedure. Ensure proper preparation and handling of this compound. Verify the integrity of your western blot reagents and protocol.
High cellular toxicity unrelated to GSPT1 degradation 1. Off-target effects at high concentrations. Use the lowest effective concentration of this compound that induces GSPT1 degradation. This compound can exhibit non-specific toxicity at higher concentrations.[9]
2. Solvent (DMSO) toxicity. Ensure the final DMSO concentration is consistent and below 0.1% in all wells. Include a vehicle-only (DMSO) control.
3. Cell line hypersensitivity. Some cell lines may be particularly sensitive to this compound. Consider using a rescue experiment by overexpressing a CRBN-binding-deficient GSPT1 mutant to confirm that the observed toxicity is GSPT1-dependent.[1][14]
Variability in experimental results 1. Inconsistent cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and growth conditions.
2. Instability of this compound in solution. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
3. Edge effects in multi-well plates. Avoid using the outer wells of multi-well plates for critical measurements, or ensure proper plate sealing and incubation conditions to minimize evaporation.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound across various cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay DurationReference
Acute Myeloid Leukemia (AML) cell linesAcute Myeloid Leukemia10⁻⁶ - 148 or 72 hours[1][14]
THLE-2Human Liver Epithelial10⁻⁶ - 1Not Specified[1][14]
Human Peripheral Blood Mononuclear Cells (PBMC)Normal> 5Not Specified[1]
MM1.SMultiple MyelomaNot Specified48 hours[9]

Table 2: Effective Concentrations for GSPT1 Degradation

Cell LineConcentrationTreatment TimeEffectReference
MM1.S0.1 µM6 hoursSignificant GSPT1 degradation[9]
MM1.SNot Specified4 hoursGSPT1 degradation[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50 Determination)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay duration (typically 48-72 hours).

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 10-point dilution series, for example, from 10 µM down to 0.5 nM. Include a vehicle-only (DMSO) control.

  • Treatment: Add the this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for GSPT1 Degradation

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Include a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative GSPT1 protein levels normalized to the loading control.

Visualizations

CC885_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase CRBN CRBN DDB1 DDB1 GSPT1 GSPT1 (Neosubstrate) CRBN->GSPT1 CUL4 CUL4 ROC1 ROC1 CC885 This compound CC885->CRBN binds Proteasome Proteasome GSPT1->Proteasome targeted to Ub Ubiquitin Ub->GSPT1 Ubiquitination Degradation GSPT1 Degradation Proteasome->Degradation leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Select Cell Line dose_response Dose-Response Curve (0.01 - 10 µM this compound) start->dose_response time_course Time-Course Experiment (2 - 24 hours) start->time_course viability_assay Cell Viability Assay (IC50) dose_response->viability_assay western_blot Western Blot for GSPT1 (EC50) time_course->western_blot optimization Determine Optimal Concentration & Time viability_assay->optimization western_blot->optimization downstream Proceed to Downstream Functional Assays optimization->downstream

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Issue: No/Low GSPT1 Degradation check_conc Is this compound concentration optimized? start->check_conc check_time Is treatment time sufficient? check_conc->check_time Yes solution_conc Perform dose-response check_conc->solution_conc No check_crbn Is CRBN expressed? check_time->check_crbn Yes solution_time Perform time-course check_time->solution_time No check_protocol Review experimental protocol check_crbn->check_protocol Yes solution_crbn Verify CRBN expression check_crbn->solution_crbn No solution_protocol Check reagents & technique check_protocol->solution_protocol

Caption: Troubleshooting decision tree for GSPT1 degradation issues.

References

CC-885 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CC-885 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been shown to be effective for dissolving the compound for in vitro experiments.[1][2][3]

2. How should this compound powder and stock solutions be stored?

Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:

FormStorage TemperatureDuration
Powder-20°C3 years
In DMSO-80°C6 months
In DMSO-20°C1 month

3. What is the stability of this compound in cell culture media?

4. What is the mechanism of action of this compound?

This compound is a cereblon (CRBN) modulator.[8][9] It acts as a "molecular glue" by binding to the CRBN E3 ubiquitin ligase complex, which in turn recruits specific proteins (neosubstrates) for ubiquitination and subsequent degradation by the proteasome.[4][10] This targeted protein degradation leads to the observed anti-tumor activity.

5. What are the known neosubstrates of this compound?

Several proteins have been identified as neosubstrates for this compound-induced degradation, including:

  • GSPT1 (G1 to S phase transition 1)[6][10]

  • PLK1 (Polo-like kinase 1)[4][8]

  • BNIP3L (BCL2 interacting protein 3 like)[5][11]

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of this compound in cell culture media The final concentration of DMSO is too low, or the concentration of this compound is too high.Ensure the final DMSO concentration in the cell culture media is maintained at a low level, typically below 0.3% (0.1% is preferred), to avoid solvent effects and maintain solubility.[12] If precipitation persists, consider preparing a fresh, more dilute stock solution.
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions of this compound and store them under the recommended conditions. Avoid repeated freeze-thaw cycles.
No observable effect of this compound on cells 1. Incorrect concentration of this compound.2. Cell line is resistant to this compound.3. Insufficient incubation time.1. Perform a dose-response experiment to determine the optimal concentration for your cell line.2. Confirm that your cell line expresses CRBN, which is essential for this compound activity.[4][10]3. Extend the incubation time, as the degradation of target proteins and subsequent cellular effects may take time.[4][5]
Cell death observed in control (DMSO only) group DMSO toxicity.Ensure the final concentration of DMSO in the cell culture medium is not toxic to your specific cell line. It is recommended to keep the final DMSO concentration at or below 0.1%.[12]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 440.88 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.41 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]

Cell Treatment Protocol

This protocol provides a general guideline for treating cells with this compound.

Materials:

  • Cells of interest cultured in appropriate media

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture media

  • Sterile micro-pipettes and tips

Procedure:

  • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • The next day, prepare the desired concentrations of this compound by diluting the 10 mM stock solution in complete cell culture media. For example, to prepare 10 µM this compound, add 1 µL of the 10 mM stock solution to 1 mL of media.

  • Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]

  • Proceed with downstream analysis (e.g., cell viability assays, western blotting).

Visualizations

CC885_Signaling_Pathway This compound Signaling Pathway cluster_E3 E3 Ligase Complex Assembly CC885 This compound CRBN CRBN CC885->CRBN binds E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase Neosubstrate Neosubstrate (e.g., GSPT1, PLK1, BNIP3L) E3_Ligase->Neosubstrate recruits Ub_Neosubstrate Ubiquitinated Neosubstrate Neosubstrate->Ub_Neosubstrate ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Neosubstrate Proteasome Proteasome Ub_Neosubstrate->Proteasome targeting Degradation Degradation Proteasome->Degradation Cellular_Effects Cellular Effects (e.g., Apoptosis, Anti-proliferation) Degradation->Cellular_Effects

Caption: this compound mediated protein degradation pathway.

Experimental_Workflow General Experimental Workflow with this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Working Solutions in Cell Culture Media Stock_Solution->Working_Solution Cell_Seeding Seed Cells in Multi-well Plates Cell_Treatment Treat Cells with this compound and Vehicle Control Cell_Seeding->Cell_Treatment Working_Solution->Cell_Treatment Incubation Incubate for Desired Duration Cell_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Incubation->Viability_Assay Western_Blot Western Blot for Protein Degradation Incubation->Western_Blot Other_Assays Other Downstream Assays (e.g., Flow Cytometry) Incubation->Other_Assays

Caption: A typical workflow for in vitro experiments using this compound.

References

Technical Support Center: CC-885 Efficacy and CRBN Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of the cereblon (CRBN) modulator, CC-885, particularly in the context of low CRBN expression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a molecular glue that modulates the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By binding to CRBN, this compound induces the recruitment of neo-substrates, primarily the translation termination factor GSPT1, to the E3 ligase complex.[2] This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, resulting in potent anti-tumor activity.[2]

Q2: How does low CRBN expression affect the efficacy of this compound?

A2: The anti-tumor activity of this compound is critically dependent on the presence of CRBN.[3] Low or absent CRBN expression prevents the formation of the ternary complex between this compound, CRBN, and GSPT1.[3][4] Consequently, GSPT1 is not targeted for degradation, leading to resistance to this compound's cytotoxic effects.[3][5]

Q3: Are there other known resistance mechanisms to this compound?

A3: Yes, besides low CRBN expression, mutations in the GSPT1 protein can also confer resistance to this compound. These mutations can interfere with the binding of GSPT1 to the this compound-CRBN complex, thereby preventing its degradation.

Q4: What are the expected IC50 values for this compound in cancer cell lines?

A4: The IC50 values for this compound can vary widely depending on the cancer cell line and, most importantly, the expression level of CRBN. In sensitive acute myeloid leukemia (AML) cell lines with sufficient CRBN expression, IC50 values are typically in the nanomolar range. In contrast, cell lines with low or no CRBN expression are significantly more resistant, with much higher IC50 values.[6][7]

Troubleshooting Guide

Issue 1: Reduced or no this compound-induced cytotoxicity observed in our cell line.

Possible Cause Suggested Solution
Low or absent CRBN expression 1. Verify CRBN expression: Perform Western blot or qRT-PCR to determine the endogenous CRBN protein and mRNA levels in your cell line. Compare with a known sensitive (CRBN-positive) cell line as a positive control. 2. Use a CRBN-overexpressing cell line: If endogenous CRBN levels are low, consider using a cell line engineered to overexpress CRBN to validate the drug's activity.
GSPT1 mutation 1. Sequence GSPT1: If CRBN expression is confirmed to be adequate, sequence the GSPT1 gene in your cell line to check for mutations that may impair binding to the this compound-CRBN complex.
Incorrect drug concentration or stability 1. Verify drug concentration: Ensure the correct concentration of this compound is being used. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Check drug stability: Ensure that the this compound stock solution is properly stored and has not degraded.
Suboptimal assay conditions 1. Optimize cell viability assay: Review the protocol for your cell viability assay (e.g., CellTiter-Glo) and ensure optimal cell seeding density and incubation times are used.

Issue 2: Inconsistent or unexpected results in GSPT1 degradation experiments.

Possible Cause Suggested Solution
Inefficient cell lysis or protein extraction 1. Use appropriate lysis buffer: Ensure the lysis buffer is suitable for extracting the proteins of interest and contains protease and phosphatase inhibitors. 2. Optimize lysis procedure: Ensure complete cell lysis by using appropriate mechanical disruption methods (e.g., sonication) if necessary.
Poor antibody quality 1. Validate antibodies: Use antibodies for CRBN and GSPT1 that have been validated for the intended application (e.g., Western blot, immunoprecipitation). 2. Include proper controls: Always include positive and negative controls in your Western blot experiments.
Suboptimal Western blot conditions 1. Optimize transfer: Ensure efficient protein transfer from the gel to the membrane. 2. Optimize blocking and antibody incubations: Use an appropriate blocking buffer and optimize primary and secondary antibody concentrations and incubation times.
Issues with co-immunoprecipitation 1. Optimize antibody and bead concentrations: Titrate the amount of antibody and protein A/G beads for optimal pulldown. 2. Use appropriate wash buffers: Ensure wash buffers effectively remove non-specific binding without disrupting the protein-protein interactions of interest.

Quantitative Data

The following table summarizes the relationship between CRBN expression and the anti-proliferative activity of this compound in various cancer cell lines.

Cell LineCancer TypeCRBN Expression LevelThis compound IC50 (nM)Reference
MV4-11Acute Myeloid LeukemiaHigh18[8]
MHH-CALL-4Acute Lymphoblastic LeukemiaVery High<10[8]
MM1.SMultiple MyelomaHighNot specified[5]
MM1.S CRBN -/-Multiple MyelomaKnockoutInactive[5]
A549Non-small cell lung cancerModerateNot specified[3][4]
A549 CRBN -/-Non-small cell lung cancerKnockoutInactive[3][4]

Experimental Protocols

Western Blot for CRBN and GSPT1 Expression

1. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CRBN or GSPT1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL substrate and an imaging system.

Cell Viability Assay (CellTiter-Glo®)

1. Cell Plating:

  • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density.

  • Include wells with media only for background luminescence measurement.

2. Compound Treatment:

  • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 72 hours).

3. Assay Procedure:

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Co-Immunoprecipitation for CRBN-GSPT1 Interaction

1. Cell Treatment and Lysis:

  • Treat cells with this compound or a vehicle control for the desired time.

  • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.

  • Pre-clear the lysate with Protein A/G agarose/magnetic beads.

2. Immunoprecipitation:

  • Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.

  • Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

3. Elution and Western Blot:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blot using antibodies against GSPT1 and CRBN.

Visualizations

CC_885_Signaling_Pathway cluster_0 Cell CC885 This compound CRBN CRBN CC885->CRBN binds E3_ligase CRL4-CRBN E3 Ligase DDB1 DDB1 CUL4 CUL4 GSPT1 GSPT1 E3_ligase->GSPT1 recruits Ub Ubiquitin GSPT1->Ub ubiquitination Proteasome Proteasome Ub->Proteasome targeting Degradation GSPT1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: this compound Signaling Pathway

Troubleshooting_Workflow start Low this compound Efficacy check_crbn Check CRBN Expression (Western/qRT-PCR) start->check_crbn crbn_low CRBN Expression Low/Absent check_crbn->crbn_low Low crbn_ok CRBN Expression OK check_crbn->crbn_ok OK use_positive_control Use CRBN-positive cell line crbn_low->use_positive_control overexpress_crbn Overexpress CRBN crbn_low->overexpress_crbn check_gspt1 Sequence GSPT1 Gene crbn_ok->check_gspt1 gspt1_mutated GSPT1 Mutated check_gspt1->gspt1_mutated Mutation Found gspt1_wt GSPT1 Wild-Type check_gspt1->gspt1_wt No Mutation resistance_confirmed Resistance due to GSPT1 mutation gspt1_mutated->resistance_confirmed check_drug Verify Drug Concentration and Stability gspt1_wt->check_drug drug_issue Drug Issue Identified check_drug->drug_issue Issue drug_ok Drug is OK check_drug->drug_ok OK prepare_fresh Prepare fresh drug stock drug_issue->prepare_fresh check_assay Review Experimental Protocols drug_ok->check_assay

Caption: Troubleshooting Workflow for Low this compound Efficacy

References

Technical Support Center: Troubleshooting In Vivo Delivery of CC-885

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CC-885. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vivo delivery of the Cereblon (CRBN) E3 ligase modulator, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific issues you may encounter during your experiments.

Formulation and Administration

Q1: What is the recommended formulation for in vivo delivery of this compound?

A1: A commonly used formulation for in vivo studies with this compound involves a multi-component vehicle to ensure its solubility and stability. The recommended procedure is to add each solvent sequentially: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline[1]. It is crucial to prepare this formulation fresh before each use to minimize the risk of precipitation and degradation.

Q2: I am observing precipitation in my this compound formulation. What should I do?

A2: Precipitation can be a significant issue, leading to inaccurate dosing and reduced efficacy. Here’s a troubleshooting workflow to address this:

  • Visual Inspection: Always visually inspect the solution for any particulates before administration.

  • Preparation Technique: Ensure that the solvents are added in the correct order and that the solution is mixed thoroughly after each addition. Sonication can be used to aid dissolution in the initial DMSO stock solution[1].

  • Fresh Preparation: As this compound solutions may not be stable for long periods, always prepare the formulation immediately before administration.

  • Solubility Limits: Be mindful of the solubility limits of this compound. If you are working with high concentrations, you may need to adjust your dosing volume or consider alternative formulation strategies.

  • Vehicle Control: Always include a vehicle-only control group in your experiments to rule out any effects from the formulation components themselves.

Q3: What is the best way to administer the this compound formulation to animals?

A3: The route of administration will depend on your experimental design. For systemic delivery, intraperitoneal (IP) injection is a common method used in preclinical studies. Ensure that the injection volume is appropriate for the size of the animal to avoid discomfort and potential complications.

Efficacy and Pharmacodynamics

Q4: I am not observing the expected anti-tumor effect of this compound in my animal model. What are the possible reasons?

A4: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Formulation Issues: As discussed in Q2, precipitation or degradation of this compound can lead to a lower effective dose being administered. Re-evaluate your formulation preparation and handling procedures.

  • CRBN Expression: this compound's mechanism of action is dependent on the presence of Cereblon (CRBN). Ensure that your tumor model (cell line or patient-derived xenograft) expresses sufficient levels of CRBN. You can verify this by Western blot or immunohistochemistry.

  • GSPT1 Degradation: The primary anti-tumor effect of this compound is mediated through the degradation of the translation termination factor GSPT1[2]. It is crucial to confirm target engagement in your in vivo model. You can assess GSPT1 protein levels in tumor tissue samples from treated and control animals via Western blot.

  • Dosing and Schedule: The dose and frequency of administration may not be optimal for your specific model. Consider performing a dose-response study to determine the most effective regimen.

  • Pharmacokinetics: The bioavailability and clearance of this compound can vary between animal species and even strains. If possible, perform pharmacokinetic studies to determine the plasma and tumor concentrations of this compound over time.

  • Tumor Model Resistance: Some tumor models may have intrinsic or acquired resistance to this compound. This could be due to mutations in CRBN or downstream signaling pathways.

Q5: How can I confirm that this compound is hitting its target in vivo?

A5: Target engagement can be assessed by measuring the degradation of its known substrates in tumor tissue. The primary target for its anti-tumor activity is GSPT1[2].

  • Experimental Protocol:

    • Collect tumor samples from this compound-treated and vehicle-treated animals at various time points after the last dose.

    • Prepare protein lysates from the tumor tissue.

    • Perform Western blot analysis using antibodies specific for GSPT1 and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the percentage of GSPT1 degradation in the treated group compared to the control group.

Toxicity and Off-Target Effects

Q6: I am observing unexpected toxicity or side effects in my animals treated with this compound. What could be the cause and how can I manage it?

A6: Toxicity can be a concern with potent small molecule inhibitors. Here’s how to approach this issue:

  • Dose-Dependent Toxicity: The observed toxicity may be dose-dependent. Consider reducing the dose or the frequency of administration to find a better-tolerated regimen that still maintains efficacy.

  • Species-Specific Toxicity: It is important to note that this compound has shown marked, species-specific toxicity in humanized CRBN mice, leading to rapid lethality at a 5 mg/kg dose, whereas wild-type mice showed no toxicity[3]. This highlights the importance of using appropriate animal models to predict human-specific toxicities. Pathological findings in the humanized mice included lymphocyte necrosis, hepatic congestion, and intestinal crypt abscesses[3].

  • Off-Target Effects: Besides GSPT1, this compound has been shown to induce the degradation of other proteins, which could contribute to off-target effects and toxicity. These include:

    • BNIP3L: Involved in mitophagy. Degradation of BNIP3L by this compound can inhibit mitophagy[4][5].

    • PLK1: A key regulator of the cell cycle. This compound can induce its degradation, leading to synergistic anti-tumor effects with PLK1 inhibitors[6][7].

    • CDK4: A cyclin-dependent kinase involved in cell cycle progression. This compound can induce its degradation in multiple myeloma cells[8].

  • Monitoring: Closely monitor the health of your animals, including body weight, food and water intake, and general behavior. If severe toxicity is observed, humane endpoints should be followed.

  • Pathology and Histology: To understand the nature of the toxicity, perform histopathological analysis of major organs (liver, spleen, kidney, etc.) at the end of the study.

Data Presentation

Table 1: In Vitro Potency of this compound

Cell Line TypeIC50 Range (µM)Reference
Acute Myeloid Leukemia (AML)0.01 - 1[1][9]
Human Liver Epithelial (THLE-2)>10[1][9]
Human Peripheral Blood Mononuclear Cells (PBMC)>10[1][9]

Table 2: Known Neosubstrates of this compound and their Functions

NeosubstrateFunctionPotential Consequence of DegradationReferences
GSPT1Translation termination factorAnti-tumor activity[2]
BNIP3LMitophagy receptorInhibition of mitophagy[4][5]
PLK1Polo-like kinase 1 (cell cycle)Cell cycle arrest, apoptosis[6][7]
CDK4Cyclin-dependent kinase 4 (cell cycle)Cell cycle arrest[8]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Use sonication if necessary to ensure complete dissolution.

  • In a sterile tube, add the required volume of the this compound stock solution to achieve the final desired concentration in the formulation.

  • Sequentially add the other vehicle components while vortexing gently after each addition:

    • Add PEG300 to a final concentration of 40%.

    • Add Tween-80 to a final concentration of 5%.

    • Add saline to bring the final volume to 100%.

  • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Visually inspect the final formulation for any signs of precipitation.

  • Administer the freshly prepared formulation to the animals.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CC885_Mechanism_of_Action This compound Mechanism of Action CC885 This compound CRBN Cereblon (CRBN) E3 Ligase Complex CC885->CRBN Binds to GSPT1 GSPT1 (Translation Termination Factor) CRBN->GSPT1 Recruits Ub Ubiquitin Proteasome Proteasome GSPT1->Proteasome Targeted by Ub->GSPT1 Ubiquitination Degradation GSPT1 Degradation Proteasome->Degradation Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of this compound.

InVivo_Troubleshooting_Workflow In Vivo Delivery Troubleshooting Workflow start Start: In Vivo Experiment with this compound issue Issue Encountered? start->issue no_effect Lack of Efficacy issue->no_effect Yes toxicity Unexpected Toxicity issue->toxicity Yes resolve Issue Resolved issue->resolve No formulation Check Formulation: - Fresh Preparation - Correct Solvent Order - No Precipitation no_effect->formulation dose Optimize Dosing: - Dose-Response Study - Adjust Schedule toxicity->dose target Confirm Target Engagement: - Assess GSPT1 Degradation - Check CRBN Expression formulation->target target->dose model Evaluate Animal Model: - Species-Specific Effects - Tumor Resistance dose->model off_target Investigate Off-Target Effects: - Monitor for Known  Neosubstrate-Related  Phenotypes dose->off_target model->resolve pathology Perform Histopathology off_target->pathology pathology->resolve

Caption: Troubleshooting workflow for this compound in vivo experiments.

References

Technical Support Center: Overcoming Volasertib Resistance with CC-885

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of CC-885 to overcome volasertib (B1683956) resistance.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to volasertib?

A1: Resistance to volasertib, a potent Polo-like kinase 1 (PLK1) inhibitor, has been attributed to two primary mechanisms:

  • Mutations in the PLK1 ATP-binding domain: Specific mutations, such as F183L and L59W, in the ATP-binding site of PLK1 can prevent volasertib from binding effectively, thereby rendering the drug inactive while preserving the kinase activity of PLK1.[1][2]

  • Overexpression of Multidrug Resistance Protein 1 (MDR1): Volasertib has been identified as a substrate of the MDR1 efflux pump.[1][2] Increased expression of MDR1 leads to the active removal of volasertib from the cancer cells, reducing its intracellular concentration and diminishing its therapeutic effect.[1][2]

Q2: How does this compound work to overcome volasertib resistance?

A2: this compound is a novel Cereblon (CRBN) modulator.[3][4] Its mechanism of action in overcoming volasertib resistance involves the following steps:

  • This compound binds to the CRBN E3 ubiquitin ligase complex.[3][4]

  • This binding induces a conformational change in CRBN, creating a new binding surface for "neosubstrates."

  • PLK1 is recruited as a neosubstrate to the this compound-bound CRBN complex.[3][4]

  • The CRL4-CRBN complex then ubiquitinates PLK1, tagging it for degradation.

  • The p97 segregase is also involved in this process, facilitating the degradation of the ubiquitinated PLK1 by the proteasome.[3][4]

By inducing the degradation of the entire PLK1 protein, this compound effectively eliminates both wild-type and mutated forms of PLK1 that are resistant to volasertib.[3] This dual-action approach of inhibiting PLK1 activity with volasertib and promoting its degradation with this compound results in a synergistic anti-cancer effect.[3][4]

Q3: What is the rationale for combining volasertib and this compound?

A3: The combination of volasertib and this compound targets the same oncoprotein, PLK1, through two distinct mechanisms.[3] Volasertib inhibits the kinase activity of PLK1, while this compound induces its complete degradation.[3] This synergistic approach can overcome resistance mechanisms that affect only the drug-binding site of PLK1.[3] Even if PLK1 is mutated and resistant to volasertib, this compound can still trigger its destruction, leading to cell cycle arrest and apoptosis.[3]

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with volasertib and this compound.

Cell Viability Assays (e.g., CCK-8)
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or pipetting errors.Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, do not use the outer wells of the plate or fill them with sterile PBS. Use a multichannel pipette for adding reagents to reduce pipetting variability.
Unexpectedly low cell viability in control (DMSO-treated) wells High DMSO concentration, poor cell health, or contamination.Ensure the final DMSO concentration does not exceed 0.1%. Use cells in the logarithmic growth phase and handle them gently. Regularly check for signs of contamination.
No synergistic effect observed with the combination treatment Suboptimal drug concentrations, incorrect timing of drug addition, or cell line-specific insensitivity.Perform dose-response curves for each drug individually to determine their respective IC50 values. Based on these, design a matrix of combination concentrations. Consider sequential vs. simultaneous drug addition. Ensure the chosen cell line expresses CRBN, as it is essential for this compound activity.[3]
Western Blotting for PLK1 Degradation
Problem Possible Cause Troubleshooting Steps
No decrease in PLK1 protein levels after this compound treatment Inactive this compound, insufficient treatment time or concentration, or low CRBN expression in the cell line.Confirm the activity of the this compound compound. Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response (e.g., 0.1, 1, 10 µM) experiment to optimize treatment conditions. Verify CRBN expression in your cell line by western blot. This compound-induced degradation is CRBN-dependent.[3]
Weak or no PLK1 band in all lanes Low PLK1 expression in the cell line, insufficient protein loading, or primary antibody issues.Use a positive control cell line known to express high levels of PLK1. Increase the amount of protein loaded per lane (30-50 µg). Optimize the primary antibody concentration and incubation time.
Multiple non-specific bands Antibody cross-reactivity or protein degradation during sample preparation.Use a well-validated primary antibody for PLK1. Ensure that protease and phosphatase inhibitors are added to the lysis buffer and that samples are kept on ice.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on volasertib resistance and its reversal by this compound.

Table 1: GI50 Values of Volasertib in Parental and Resistant AML Cell Lines [1]

Cell LineParental GI50 (nM)Volasertib-Resistant GI50 (nM)Fold Resistance
MOLM144.6149.8~32.6
HL-605.8164.0~28.3
MV4;114.642.8~9.3
K56214.11265.8~89.8
HEL17.7277.7~15.7

Table 2: Combination Index (CI) for Volasertib with Other Agents [5]

Cell LineCombination AgentCombination Index (CI) at Fa=0.5Interpretation
AML Cell LinesNocodazole< 0.9Synergistic
AML Cell LinesPaclitaxel< 0.9Synergistic
Primary AML CellsPaclitaxel< 0.9Synergistic

Note: A Combination Index (CI) of < 0.9 is considered synergistic, 0.9 - 1.1 is additive, and > 1.1 is antagonistic.

Experimental Protocols

Establishing Volasertib-Resistant Cell Lines

This protocol describes a method for generating volasertib-resistant cancer cell lines through continuous dose escalation.[1]

  • Determine the initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of volasertib using a cell viability assay (e.g., CCK-8).

  • Initial exposure: Culture the parental cells in a medium containing volasertib at a concentration equal to the IC50.

  • Dose escalation: Once the cells resume proliferation, increase the concentration of volasertib in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Maintenance culture: Continue to culture the cells in the presence of the highest tolerated concentration of volasertib to maintain the resistant phenotype.

  • Validation of resistance: Periodically perform cell viability assays to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.

Cell Viability (CCK-8) Assay for Drug Synergy

This protocol outlines the steps for assessing the synergistic effect of volasertib and this compound using the Cell Counting Kit-8 (CCK-8) assay.[6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of volasertib and this compound. Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until the color of the medium changes.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability for each treatment group relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic, additive, or antagonistic.

Western Blotting for PLK1 and CRBN

This protocol provides a method for detecting PLK1 and CRBN protein levels by western blot.[9][10]

  • Cell Lysis: Treat cells with volasertib, this compound, or the combination for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK1 (e.g., Cell Signaling Technology, #4513) and CRBN (e.g., Proteintech, 11429-1-AP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) for PLK1-CRBN Interaction

This protocol is for demonstrating the this compound-induced interaction between PLK1 and CRBN.[11][12]

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysates with protein A/G agarose/magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against PLK1 and CRBN. An increased PLK1 signal in the CRBN immunoprecipitate from this compound-treated cells indicates an induced interaction.

Visualizations

Overcoming_Volasertib_Resistance cluster_resistance Volasertib Resistance cluster_solution This compound Mechanism Volasertib Volasertib PLK1_mutated Mutated PLK1 (e.g., F183L, L59W) Volasertib->PLK1_mutated Binding blocked MDR1 MDR1 Overexpression MDR1->Volasertib Efflux This compound This compound CRBN CRBN This compound->CRBN CRL4 CRL4 E3 Ligase CRBN->CRL4 Ub Ubiquitin CRL4->Ub Adds PLK1 PLK1 (Wild-type or Mutated) PLK1->CRBN Recruitment Proteasome Proteasome PLK1->Proteasome Targeted to Ub->PLK1 Ubiquitination Degradation PLK1 Degradation Proteasome->Degradation

Mechanism of volasertib resistance and this compound action.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Execution cluster_analysis Data Analysis Cell_Culture Culture parental and volasertib-resistant cells Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare stock solutions of volasertib and this compound Treatment Treat with single agents and combinations Drug_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform CCK-8 assay Incubation->Viability_Assay Western_Blot Perform Western Blot for PLK1 degradation Incubation->Western_Blot Absorbance Measure absorbance at 450 nm Viability_Assay->Absorbance Blot_Analysis Quantify PLK1 band intensity Western_Blot->Blot_Analysis Viability_Calculation Calculate % cell viability Absorbance->Viability_Calculation CI_Calculation Calculate Combination Index (CI) using CompuSyn Viability_Calculation->CI_Calculation

Workflow for assessing synergy between volasertib and this compound.

Signaling_Pathway cluster_crl4 CRL4-CRBN E3 Ligase Complex This compound This compound CRBN CRBN This compound->CRBN binds DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 Ub Ubiquitin Rbx1->Ub transfers PLK1 PLK1 PLK1->CRBN recruited by This compound-bound CRBN p97 p97 PLK1->p97 unfolded by Ub->PLK1 Polyubiquitination Proteasome Proteasome p97->Proteasome delivered to Degraded_PLK1 Degraded PLK1 Proteasome->Degraded_PLK1

This compound mediated PLK1 degradation pathway.

References

Technical Support Center: Interpreting Unexpected Results with CC-885 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the Cereblon (CRBN) modulator, CC-885.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters CRBN's substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins known as "neosubstrates." The primary and most well-characterized neosubstrate of this compound is the translation termination factor GSPT1 (G1 to S phase transition 1)[1][2]. The degradation of GSPT1 is largely responsible for the potent anti-tumor activity of this compound[1][3].

Q2: Besides GSPT1, are there other known neosubstrates of this compound?

Yes, while GSPT1 is the main target, research has identified other proteins that can be degraded by this compound in a CRBN-dependent manner. These include:

  • Polo-like kinase 1 (PLK1): A key regulator of mitosis. This compound can induce its degradation, suggesting a potential synergistic effect with PLK1 inhibitors[2][4][5][6].

  • BNIP3L (NIX): A protein involved in mitophagy. This compound-mediated degradation of BNIP3L may enhance the sensitivity of cancer cells to mitochondria-targeting drugs[7][8].

  • Cyclin-dependent kinase 4 (CDK4): A crucial protein for cell cycle progression. Its degradation by this compound can lead to cell cycle arrest[9].

It is important to note that this compound has been shown to induce the downregulation of numerous proteins in proteomic studies, suggesting its activity may be broader than initially understood[8][10].

Q3: What are the known mechanisms of resistance to this compound?

The most documented mechanism of resistance to this compound involves mutations in its primary target, GSPT1. Specifically, mutations within the β-hairpin structural degron of GSPT1 can prevent its recognition and binding by the this compound-CRBN complex, thereby inhibiting its degradation[11][12]. Overexpression of a resistant GSPT1 variant has been shown to completely abrogate the anti-proliferative effects of this compound[1][3][4].

Troubleshooting Guides

Problem 1: No significant GSPT1 degradation is observed after this compound treatment.

Possible Causes and Solutions:

  • Cell Line Specificity:

    • Question: Are you using a cell line known to be sensitive to this compound?

    • Troubleshooting: The anti-proliferative effects of this compound can vary across different cancer cell lines. Verify the reported IC50 values for your cell line if available. Consider testing a positive control cell line known to be sensitive, such as MV4-11 (IC50 ≈ 0.2 nM)[1].

  • CRBN Expression:

    • Question: Does your cell line express sufficient levels of CRBN?

    • Troubleshooting: this compound's activity is strictly dependent on the presence of CRBN[1][2]. Confirm CRBN expression in your cells by Western blot or qPCR. If CRBN levels are low, consider using a different cell model.

  • GSPT1 Mutation:

    • Question: Could your cells harbor a resistance mutation in GSPT1?

    • Troubleshooting: Sequence the GSPT1 gene in your cell line, paying close attention to the region encoding the β-hairpin degron. Compare the sequence to the wild-type reference to identify any potential resistance-conferring mutations[11][12].

  • Experimental Protocol:

    • Question: Are your experimental conditions optimal?

    • Troubleshooting: Review your protocol for this compound concentration, treatment duration, and detection methods. Ensure the compound is properly dissolved and stored. Refer to the detailed experimental protocols provided below.

Problem 2: Cells are resistant to this compound, but GSPT1 is degraded.

Possible Causes and Solutions:

  • Alternative Survival Pathways:

    • Question: Are there compensatory signaling pathways activated in your cells?

    • Troubleshooting: Even with GSPT1 degradation, cells may survive through the activation of alternative pro-survival pathways. Perform pathway analysis (e.g., RNA-seq, phospho-proteomics) to identify potential mechanisms of resistance.

  • Off-Target Effects:

    • Question: Could this compound be degrading other proteins that promote survival in your specific cell context?

    • Troubleshooting: While counterintuitive, it's theoretically possible. A comprehensive quantitative proteomics analysis comparing sensitive and resistant cell lines could help identify differential protein degradation profiles[5][8][13].

  • GSPT1-Independent Cytotoxicity:

    • Question: Is the primary mode of cell death in your model independent of GSPT1?

    • Troubleshooting: While GSPT1 degradation is the main driver of this compound's cytotoxicity, some cellular contexts might be less reliant on GSPT1 for survival.

Problem 3: A protein other than GSPT1 is degraded after this compound treatment.

Possible Causes and Solutions:

  • Novel Neosubstrate:

    • Question: Have you identified a potential novel neosubstrate of this compound?

    • Troubleshooting: This could be a significant finding. To confirm, you must demonstrate that the degradation is dependent on both this compound and CRBN. Use CRBN knockout or knockdown cells to see if the degradation is abolished. Additionally, perform co-immunoprecipitation experiments to show a this compound-dependent interaction between your protein of interest and CRBN.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cell Lines

Cell Line TypeCell LineIC50 (µM)
Acute Myeloid Leukemia (AML)MV4-110.0002[1]
Acute Myeloid Leukemia (AML)Various Lines0.001 - 1[1][3][4]
Human Liver EpithelialTHLE-20.001 - 1[1][3][4]
Human Peripheral Blood Mononuclear CellsPBMC0.001 - 1[1][3][4]

Table 2: Summary of Quantitative Proteomics Data in MM1.S Cells (6h treatment)

CompoundConcentrationNumber of Significantly Downregulated ProteinsKey Finding
This compound0.1 µMManyInduces broad protein degradation, including GSPT1[8][10].

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Plating: Seed 5,000-10,000 cells per well in an opaque-walled 96-well plate in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator[4][14].

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

  • Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate luminometer.

  • Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit[14].

Western Blot for GSPT1 Degradation
  • Cell Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors[11][14].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations and add an equal volume of 2x Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes[11][14][15].

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane[11][15].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GSPT1 (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST[11].

  • Detection and Analysis:

    • Use an ECL substrate to detect the chemiluminescent signal with an imaging system.

    • Perform densitometry analysis to quantify band intensities and normalize GSPT1 levels to the loading control[11].

Co-Immunoprecipitation (Co-IP) of CRBN and GSPT1
  • Cell Treatment: Treat transiently transfected HEK293T cells (expressing tagged GSPT1 and CRBN) with this compound (e.g., 10 µM for 2 hours). Pre-treat with a proteasome inhibitor like MLN-4924 (1 µM for 3 hours) to prevent degradation of the complex[12].

  • Cell Lysis: Lyse cells in a suitable IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose (B213101) beads.

    • Incubate the cleared lysate with an anti-HA antibody (for HA-tagged GSPT1) overnight at 4°C to pull down GSPT1 and its binding partners[12].

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washes and Elution: Wash the beads several times with IP wash buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against CRBN and the tagged GSPT1 to confirm their interaction.

Visualizations

CC_885_Mechanism cluster_0 This compound Mediated Protein Degradation CC885 This compound CRBN CRBN CC885->CRBN binds E3_Ligase CRL4-CRBN E3 Ligase DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 GSPT1 GSPT1 (Neosubstrate) E3_Ligase->GSPT1 Ubiquitination GSPT1->CRBN recruited by This compound-bound CRBN Proteasome Proteasome GSPT1->Proteasome targeted for degradation Ub Ubiquitin Ub->E3_Ligase transfer Degradation Degraded GSPT1 Peptides Proteasome->Degradation results in

Caption: Mechanism of this compound induced GSPT1 degradation.

Troubleshooting_Workflow cluster_1 Troubleshooting Unexpected this compound Results Start Unexpected Result with This compound Treatment Q1 Is GSPT1 degraded? Start->Q1 A1_No No GSPT1 Degradation Q1->A1_No No A1_Yes GSPT1 is Degraded Q1->A1_Yes Yes Check_CRBN Check CRBN expression A1_No->Check_CRBN Check_GSPT1_Mutation Sequence GSPT1 degron A1_No->Check_GSPT1_Mutation Check_Protocol Verify experimental protocol A1_No->Check_Protocol Q2 Are cells resistant? A1_Yes->Q2 A2_Yes Cells are Resistant Q2->A2_Yes Yes A2_No Expected Cytotoxicity Q2->A2_No No Check_Alt_Pathways Investigate alternative survival pathways A2_Yes->Check_Alt_Pathways Check_Off_Target Perform quantitative proteomics A2_Yes->Check_Off_Target

Caption: A logical workflow for troubleshooting unexpected results.

Experimental_Workflow cluster_2 General Experimental Workflow for this compound Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Protein_Analysis Protein Analysis Treatment->Protein_Analysis Western_Blot Western Blot (GSPT1, CRBN, etc.) Protein_Analysis->Western_Blot Co_IP Co-Immunoprecipitation (CRBN-Neosubstrate) Protein_Analysis->Co_IP

Caption: A typical experimental workflow for studying this compound.

References

Technical Support Center: CC-885 and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the experimental use of CC-885, a potent Cereblon (CRBN) modulator, with a focus on its effects on non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] By binding to CRBN, this compound induces the recruitment of "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome. The primary neosubstrate responsible for its anti-tumor activity is the translation termination factor GSPT1.[2][3][4][5] Degradation of GSPT1 impairs translation termination, triggering cellular stress and leading to apoptosis.[2][5]

Q2: Does this compound exhibit toxicity in non-cancerous cell lines?

Yes, this compound has been shown to have cytotoxic effects on some non-cancerous cell lines. For instance, it has been tested on the human liver epithelial cell line (THLE-2) and human peripheral blood mononuclear cells (PBMC), with reported IC50 values in the micromolar range. This indicates that at certain concentrations, this compound can impact the viability of non-cancerous cells.

Q3: What are the known off-target effects of this compound?

Besides GSPT1, this compound can induce the degradation of other proteins, including IKZF1 (Ikaros), IKZF3 (Aiolos), and casein kinase 1α (CK1α).[2] It has also been shown to promote the degradation of Polo-like kinase 1 (PLK1) in a CRBN-dependent manner in non-small-cell lung cancer cells.[6][7][8] These off-target degradations can contribute to both the therapeutic efficacy and the toxicological profile of the compound. Some studies have noted that this compound can retain some anti-proliferative activity even in CRBN-knockout cells, suggesting potential off-target effects independent of Cereblon.

Q4: How does the cytotoxicity of this compound in non-cancerous cells compare to its effect on cancer cells?

Generally, this compound exhibits more potent cytotoxicity in cancer cell lines, particularly those dependent on GSPT1 for survival. However, the therapeutic window can vary depending on the specific cell types being compared. It is crucial to determine the IC50 values in both your target cancer cell lines and relevant non-cancerous control lines to assess the therapeutic index.

Q5: What are the key considerations when designing a cytotoxicity experiment with this compound?

Key considerations include selecting appropriate non-cancerous control cell lines, determining a suitable concentration range for this compound, choosing a robust cytotoxicity assay, and including proper controls. It is also important to consider the expression level of CRBN in your chosen cell lines, as it is a critical determinant of this compound activity.

Quantitative Data: this compound Cytotoxicity in Non-Cancerous Cell Lines

The following table summarizes the available quantitative data on the cytotoxic effects of this compound in non-cancerous cell lines.

Cell LineCell TypeAssayIncubation TimeIC50 (µM)Reference
THLE-2Human Liver EpithelialCell Proliferation AssayNot Specified10⁻⁶ - 1MedChemExpress
PBMCHuman Peripheral Blood Mononuclear CellsCellTiter-Glo48 or 72 hours10⁻⁶ - 1MedChemExpress

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the cytotoxicity assay used. Researchers should determine the IC50 in their own experimental setup.

Experimental Protocols

Detailed Protocol: MTT Assay for this compound Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target non-cancerous cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

  • Possible Causes:

    • Inconsistent cell seeding.

    • Pipetting errors.

    • "Edge effects" in the 96-well plate.[11]

  • Solutions:

    • Cell Seeding: Ensure a homogenous cell suspension by gently mixing before and during plating.

    • Pipetting: Use calibrated pipettes and be consistent with your technique.

    • Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[12]

Issue 2: Inconsistent IC50 Values Between Experiments

  • Possible Causes:

    • Variations in cell passage number and confluency.[12]

    • Differences in incubation times.

    • Instability or precipitation of this compound in the culture medium.

  • Solutions:

    • Cell Culture: Use cells within a consistent and low passage number range. Standardize the seeding density to ensure similar confluency at the start of each experiment.[13]

    • Incubation Time: Keep the drug exposure time consistent across all experiments.

    • Compound Handling: Ensure this compound is fully dissolved in the stock solution and properly mixed when diluted in the culture medium. Visually inspect for any precipitation.[13]

Issue 3: Unexpectedly Low or No Cytotoxicity

  • Possible Causes:

    • Low or absent CRBN expression in the cell line.

    • Mutations in CRBN or GSPT1 that prevent this compound activity.[14][15][16]

    • Incorrect concentration range of this compound.

  • Solutions:

    • Cell Line Characterization: Verify the expression of CRBN in your cell line via Western blot or qPCR.

    • Positive Control: Use a cancer cell line known to be sensitive to this compound as a positive control.

    • Concentration Range: Test a broader range of this compound concentrations.

Visualizations

Signaling Pathway of this compound Action

CC885_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Neosubstrates Neosubstrates CRBN CRBN DDB1 DDB1 CRBN->DDB1 GSPT1 GSPT1 CRBN->GSPT1 recruits IKZF1_3 IKZF1/3 CRBN->IKZF1_3 recruits CK1a CK1α CRBN->CK1a recruits PLK1 PLK1 CRBN->PLK1 recruits CUL4 CUL4 DDB1->CUL4 ROC1 RBX1 CUL4->ROC1 ROC1->GSPT1 Ubiquitination Proteasome 26S Proteasome GSPT1->Proteasome Targeted for CC885 This compound CC885->CRBN binds Ub Ubiquitin Ub->GSPT1 Degradation Degradation Proteasome->Degradation Cell_Effects Cellular Effects (e.g., Apoptosis) Degradation->Cell_Effects

Caption: this compound binds to CRBN, leading to the recruitment and ubiquitination of neosubstrates like GSPT1, targeting them for proteasomal degradation and resulting in cellular effects such as apoptosis.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: A typical workflow for determining the cytotoxicity of this compound using an MTT assay, from cell seeding to data analysis.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Values Check_Cells Check Cell Culture Consistency Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay Check_Compound Verify Compound Integrity Start->Check_Compound Passage Consistent Passage Number? Check_Cells->Passage Incubation Consistent Incubation Time? Check_Assay->Incubation Solubility Compound Soluble? Check_Compound->Solubility Confluency Standardized Seeding Density? Passage->Confluency Yes Resolved Problem Resolved Passage->Resolved No, Standardize Confluency->Check_Assay Yes Confluency->Resolved No, Standardize Pipetting Accurate Pipetting? Incubation->Pipetting Yes Incubation->Resolved No, Standardize Pipetting->Check_Compound Yes Pipetting->Resolved No, Recalibrate/Practice CRBN_Expression Check CRBN Expression Solubility->CRBN_Expression Yes Solubility->Resolved No, Check Solvent/Concentration CRBN_Expression->Resolved

Caption: A logical workflow to troubleshoot and identify the root causes of inconsistent IC50 values in this compound cytotoxicity experiments.

References

Validation & Comparative

A Comparative Guide to the Mechanism of Action of CC-885 and Thalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of CC-885 and thalidomide (B1683933), two molecular glue degraders that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase. The information presented is supported by experimental data to aid in understanding their distinct therapeutic profiles.

Introduction: Molecular Glues Targeting Cereblon

Thalidomide, a drug with a complex history, and the novel compound this compound both function as "molecular glues." They mediate their effects by binding to Cereblon (CRBN), a substrate receptor of the CULLIN-4-RING E3 ubiquitin ligase (CRL4) complex.[1] This binding event does not inhibit the ligase but rather alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRL4-CRBN. These newly targeted proteins are referred to as "neosubstrates."[1]

While both drugs share the same primary target, CRBN, their distinct chemical structures lead to the recruitment of different neosubstrates, resulting in divergent downstream biological effects and therapeutic applications.

Mechanism of Action: Divergent Neosubstrate Degradation

The key difference in the mechanism of action between this compound and thalidomide lies in the specific neosubstrates they target for degradation.

Thalidomide: Targeting Ikaros and Aiolos

Thalidomide and its well-known analogs, lenalidomide (B1683929) and pomalidomide, primarily induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] These transcription factors are crucial for the survival and proliferation of multiple myeloma cells.[3] Their degradation is a key driver of the anti-myeloma and immunomodulatory effects of these drugs.[2] The glutarimide (B196013) moiety of thalidomide is essential for its binding to a hydrophobic pocket in CRBN.[3]

This compound: A Potent Degrader of GSPT1

This compound is a novel and potent CRBN modulator that exhibits a distinct neosubstrate profile. Its primary and most well-characterized target is the translation termination factor GSPT1 (G1 to S phase transition 1).[4][5] The degradation of GSPT1 by this compound leads to impaired translation termination, activation of the integrated stress response, and potent, p53-independent cell death in cancer cells, particularly in acute myeloid leukemia (AML).[6] While this compound is highly selective for GSPT1, some studies have indicated that it can also induce the degradation of other proteins, such as BNIP3L and CDK4, and to a lesser extent, Ikaros and Aiolos.[7] The extended structure of this compound, beyond the glutarimide ring, is critical for its specific interaction with GSPT1.[1]

Quantitative Performance Data

The following tables summarize key quantitative data for this compound, thalidomide, and its analogs, providing a comparative view of their binding affinities to CRBN and their cytotoxic potencies in various cancer cell lines.

Table 1: Binding Affinity to Cereblon (CRBN)
CompoundBinding Affinity (Kd) to CRBNAssay Method
This compound (S-enantiomer) 1.1 ± 0.1 µMTR-FRET
Thalidomide ~250 nMCompetitive Titration
Lenalidomide ~178 nM - 1.5 µMCompetitive Titration, TR-FRET
Pomalidomide ~157 nM - 1.2 µMCompetitive Titration, TR-FRET

Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.

Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines
CompoundCell LineCancer TypeIC50
This compound AML cell linesAcute Myeloid Leukemia10⁻⁶ - 1 µM
THLE-2Human Liver Epithelial10⁻⁶ - 1 µM
Thalidomide HepG-2Hepatocellular Carcinoma11.26 µM
PC3Prostate Cancer14.58 µM
MCF-7Breast Cancer16.87 µM
KMM1Multiple Myeloma>100 µM
KMS11Multiple Myeloma>100 µM
Lenalidomide U266Multiple Myeloma~3 µM
Pomalidomide U266Multiple Myeloma0.1 - 10 µM

Note: IC50 values are dependent on the cell line and the duration of the assay.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of thalidomide and this compound.

thalidomide_pathway cluster_crl4 CRL4-CRBN E3 Ubiquitin Ligase CRBN CRBN Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos recruits CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN ROC1 ROC1 DDB1->ROC1 Thalidomide Thalidomide Thalidomide->CRBN binds Ub Ubiquitin Ikaros_Aiolos->Ub Ubiquitination AntiMyeloma Anti-Myeloma & Immunomodulatory Effects Ikaros_Aiolos->AntiMyeloma leads to Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1. Mechanism of action of thalidomide.

cc885_pathway cluster_crl4 CRL4-CRBN E3 Ubiquitin Ligase CRBN CRBN GSPT1 GSPT1 CRBN->GSPT1 recruits CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN ROC1 ROC1 DDB1->ROC1 CC885 This compound CC885->CRBN binds Ub Ubiquitin GSPT1->Ub Ubiquitination CellDeath p53-Independent Cell Death GSPT1->CellDeath leads to Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Figure 2. Mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize and compare the mechanisms of action of this compound and thalidomide.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of neosubstrates (e.g., GSPT1, Ikaros) following treatment with this compound or thalidomide.

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., AML cells for this compound, multiple myeloma cells for thalidomide) in appropriate media.

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a dose-response range of this compound, thalidomide, or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-GSPT1, anti-Ikaros) and a loading control (e.g., anti-GAPDH, anti-β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

  • Normalize the neosubstrate band intensity to the loading control to determine the extent of protein degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the drug-dependent interaction between CRBN and its neosubstrates.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T) and transfect with plasmids expressing tagged versions of CRBN and the neosubstrate if necessary.

  • Treat cells with the compound of interest (this compound or thalidomide) or vehicle control.

2. Cell Lysis:

  • Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Centrifuge to clear the lysate.

3. Immunoprecipitation:

  • Pre-clear the lysate with protein A/G agarose (B213101) beads.

  • Incubate the lysate with an antibody against one of the proteins in the complex (e.g., anti-CRBN or an antibody against the tag) overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

4. Elution and Western Blot Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the components of the ternary complex (e.g., CRBN and the neosubstrate).

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to CRBN within living cells.

1. Cell Preparation:

  • Transfect HEK293T cells with a plasmid encoding a NanoLuc® luciferase-CRBN fusion protein.

  • Culture the cells for 24 hours to allow for protein expression.

2. Assay Setup:

  • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Dispense the cell suspension into a 384-well plate.

  • Add the NanoBRET™ tracer, a fluorescently labeled CRBN ligand, to the cells.

  • Add the test compound (this compound or thalidomide) at various concentrations.

3. BRET Measurement:

  • Incubate the plate at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. The BRET ratio is calculated from the acceptor emission divided by the donor emission.

4. Data Analysis:

  • The displacement of the tracer by the test compound results in a decrease in the BRET signal.

  • Plot the BRET ratio against the compound concentration to generate a competition curve and determine the IC50, from which the binding affinity (Kd) can be derived.

Conclusion

This compound and thalidomide, while both acting as molecular glue modulators of CRBN, exhibit distinct mechanisms of action defined by their differential neosubstrate profiles. Thalidomide and its analogs primarily target the degradation of Ikaros and Aiolos, which is central to their efficacy in multiple myeloma. In contrast, this compound is a potent and selective degrader of GSPT1, a mechanism that underlies its strong anti-tumor activity in AML. Understanding these differences at the molecular and cellular level is crucial for the rational design and clinical development of next-generation molecular glue degraders with improved efficacy and safety profiles.

References

Comparative Efficacy of CC-885 versus Pomalidomide in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy and mechanism of action of two cereblon (CRBN) E3 ligase modulators, CC-885 and pomalidomide (B1683931), in the context of Acute Myeloid Leukemia (AML). The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a significant need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease. Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, has emerged as a promising therapeutic target. Small molecule modulators of CRBN, such as this compound and pomalidomide, can induce the degradation of specific target proteins (neosubstrates), leading to anti-cancer effects. This guide compares the efficacy, mechanism of action, and available data for this compound and pomalidomide in AML.

Mechanism of Action

Both this compound and pomalidomide function by binding to CRBN and altering its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates. However, they target different primary proteins in AML.

This compound primarily targets the translation termination factor GSPT1 for degradation.[1][2] The degradation of GSPT1 is a novel mechanism for inducing cell death in leukemia.[1] this compound has also been shown to induce the degradation of BNIP3L, a protein involved in mitophagy, which may contribute to its anti-leukemic activity by increasing sensitivity to mitochondria-targeting drugs.[3][4]

Pomalidomide , a third-generation immunomodulatory drug (IMiD), primarily targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[5][6] The degradation of these factors has immunomodulatory effects, including T-cell co-stimulation and anti-proliferative effects in hematological malignancies.[6]

cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_drugs CRBN Modulators cluster_neosubstrates Neosubstrates CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 CRBN CRBN DDB1->CRBN RBX1 RBX1 RBX1->CUL4 CRBN->RBX1 GSPT1 GSPT1 CRBN->GSPT1 recruits IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 recruits CC885 This compound CC885->CRBN binds Pomalidomide Pomalidomide Pomalidomide->CRBN binds Proteasome Proteasome GSPT1->Proteasome Degradation IKZF1_3->Proteasome Degradation Ub Ubiquitin Ub->GSPT1 Ubiquitination Ub->IKZF1_3 Ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis leads to

Caption: Mechanism of action of this compound and Pomalidomide.

Preclinical Efficacy in AML

This compound has demonstrated more potent in vitro anti-proliferative activity in AML cell lines compared to pomalidomide.

CompoundCell LineAssay TypeIC50Citation
This compound THP1Cell Viability~50 nM
MDSLCell Viability~5 nM
Various AML cell linesCell Proliferation10 nM - 1 µM[7][8]
Pomalidomide Various AML cell linesCell Proliferation>10 µM[7][8]

Clinical Data in AML

To date, the clinical development of this compound has been hindered by off-target toxicities.[9] A more selective GSPT1 degrader, CC-90009 (eragidomide), is currently in a Phase 1 clinical trial for relapsed or refractory AML (NCT02848001).[9][10]

Pomalidomide has been evaluated in a Phase I clinical trial for newly diagnosed AML and high-risk myelodysplastic syndromes (MDS).

Clinical Trial IDPhaseTreatment RegimenKey FindingsCitation
NCT01655337IPomalidomide with induction chemotherapyMTD: 4 mg for 21 days. Overall CR/CRi rate: 75% (77% in AML patients). Significant decrease in Aiolos expression in T cells.[5][11]

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound and pomalidomide on AML cells.

Protocol (MTT/CellTiter-Glo):

  • Cell Seeding: AML cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in complete culture medium.[7][12]

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound: 10 nM - 1 µM; pomalidomide: >10 µM) or DMSO as a vehicle control.[7][12]

  • Incubation: Plates are incubated for 48 to 96 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Viability Assessment:

    • MTT Assay: MTT solution is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.[12][13]

    • CellTiter-Glo (CTG) Assay: CTG reagent is added to each well, and luminescence is measured to determine the level of ATP, which correlates with the number of viable cells.[7]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment.

Protocol:

  • Cell Treatment: AML cells are treated with the desired concentrations of the test compound for a specified duration (e.g., 24-48 hours).[13][14]

  • Cell Harvesting and Washing: Cells are collected by centrifugation and washed twice with cold phosphate-buffered saline (PBS).[12][14]

  • Staining: Cells are resuspended in Annexin V binding buffer, and then Annexin V-FITC and Propidium Iodide (PI) are added. The mixture is incubated in the dark at room temperature for 15 minutes.[14][15]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[14][15]

Western Blot for Protein Degradation

Objective: To confirm the degradation of target proteins (GSPT1, Ikaros, Aiolos) following drug treatment.

Protocol:

  • Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[14]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[14]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., GSPT1, Ikaros, Aiolos) and a loading control (e.g., β-actin).[1][14]

  • Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][14]

cluster_workflow Experimental Workflow start Start: AML Cell Culture treat Drug Treatment (this compound or Pomalidomide) start->treat viability Cell Viability Assay (MTT / CTG) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis western Western Blot (Protein Degradation) treat->western data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data western->data end End: Comparative Efficacy data->end

Caption: A typical experimental workflow for comparing the in vitro efficacy of novel compounds in AML.

Summary and Future Directions

This compound demonstrates superior preclinical potency against AML cell lines compared to pomalidomide, primarily through the degradation of GSPT1. However, its clinical development has been challenging due to off-target toxicities. Pomalidomide, while less potent in vitro against AML cell lines, has shown clinical activity in AML patients, likely through its immunomodulatory effects mediated by the degradation of Ikaros and Aiolos.

The development of more selective GSPT1 degraders, such as eragidomide (B606532) (CC-90009), may offer a more favorable therapeutic window for targeting this pathway in AML. Further research is warranted to explore the full potential of these CRBN modulators, both as monotherapies and in combination with other anti-leukemic agents. The distinct mechanisms of action of GSPT1 degraders and IMiDs like pomalidomide suggest that they may be effective in different subsets of AML patients or in combination regimens.

References

A Comparative Guide to the CRBN-Dependent and Independent Effects of CC-885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CC-885, a potent cereblon (CRBN) E3 ligase modulating drug (CELMoD), has garnered significant interest for its robust anti-tumor activities. Its mechanism of action is multifaceted, primarily revolving around the CRBN-dependent degradation of specific target proteins, known as neosubstrates. However, evidence also points to the existence of CRBN-independent effects that contribute to its overall biological profile. This guide provides a comprehensive comparison of the CRBN-dependent and independent effects of this compound, supported by experimental data and detailed methodologies.

CRBN-Dependent Effects: Targeted Protein Degradation

The principal mechanism of action of this compound is its ability to hijack the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not endogenous targets of this E3 ligase. This targeted protein degradation is central to the therapeutic efficacy of this compound.

Key CRBN-Dependent Neosubstrates of this compound

Several proteins have been identified as neosubstrates for this compound-induced degradation. The degradation of these proteins disrupts critical cellular processes in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

NeosubstrateFunctionConsequence of DegradationKey Experimental Evidence
GSPT1 Translation termination factorInhibition of protein translation, leading to broad cytotoxic effects.[1][2]Western blot analysis showing decreased GSPT1 levels upon this compound treatment in CRBN-positive but not CRBN-negative cells. Co-immunoprecipitation assays demonstrating this compound-dependent interaction between CRBN and GSPT1.[3]
PLK1 Polo-like kinase 1, a key regulator of mitosisCell cycle arrest and apoptosis. Synergizes with PLK1 inhibitors like volasertib.[4][5]Immunoblotting showing PLK1 degradation in the presence of this compound in CRBN+/+ but not CRBN-/- cells.[4] Ubiquitination assays confirming CRBN-dependent PLK1 ubiquitination.[5]
CDK4 Cyclin-dependent kinase 4, a key driver of G1/S cell cycle transitionCell cycle arrest at the G1 phase and induction of apoptosis in multiple myeloma cells.[6]Western blot analysis demonstrating selective degradation of CDK4 in multiple myeloma cells treated with this compound, an effect abrogated by CRBN knockout.[6]
BNIP3L BCL2 interacting protein 3 like, involved in mitophagyInhibition of mitophagy.[1][7]Quantitative proteomics and western blotting showing dose- and time-dependent degradation of BNIP3L in CRBN+/+ but not CRBN-/- cells treated with this compound.[1][7]
IKZF1/IKZF3 Ikaros and Aiolos, lymphoid transcription factorsImmunomodulatory effects and anti-tumor activity in hematological malignancies.Degradation of IKZF1 and IKZF3 is a known mechanism of immunomodulatory drugs that bind to CRBN.[8]
CK1α Casein Kinase 1αContribution to anti-leukemic effects.This compound is known to induce the degradation of multiple neosubstrates, including CK1α.[8]
HBS1L HBS1 like translational GTPasePotential contribution to the anti-tumor activity of this compound.Identified as a neosubstrate of this compound.[8]
Signaling Pathway for CRBN-Dependent Degradation of GSPT1

The degradation of GSPT1 is a well-characterized CRBN-dependent effect of this compound. The following diagram illustrates this signaling pathway.

GSPT1_Degradation CRBN-Dependent Degradation of GSPT1 by this compound CC885 This compound CRBN CRBN CC885->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CC885->CRL4 Modulates CRBN->CRL4 Part of GSPT1 GSPT1 (Translation Termination Factor) CRL4->GSPT1 Recruits Proteasome Proteasome GSPT1->Proteasome Targeted to Ub Ubiquitin Ub->GSPT1 Ubiquitination Degradation GSPT1 Degradation Proteasome->Degradation Leads to Translation_Inhibition Inhibition of Protein Translation Degradation->Translation_Inhibition Cell_Death Tumor Cell Death Translation_Inhibition->Cell_Death

Caption: CRBN-dependent degradation of GSPT1 by this compound.

Experimental Protocols

A variety of experimental techniques are employed to investigate the CRBN-dependent effects of this compound.

  • Objective: To quantify the levels of a specific neosubstrate in response to this compound treatment.

  • Methodology:

    • Culture CRBN-positive and CRBN-negative (e.g., generated by CRISPR/Cas9) cells.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the neosubstrate of interest (e.g., anti-GSPT1, anti-PLK1).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the protein of interest's band intensity to a loading control (e.g., GAPDH, β-actin).

  • Objective: To demonstrate the this compound-dependent interaction between CRBN and a neosubstrate.

  • Methodology:

    • Treat cells with this compound or DMSO.

    • Lyse the cells in a non-denaturing lysis buffer.

    • Incubate the cell lysate with an antibody against either CRBN or the neosubstrate, coupled to magnetic or agarose (B213101) beads.

    • Wash the beads to remove non-specific binding proteins.

    • Elute the immunoprecipitated proteins.

    • Analyze the eluate by western blotting using antibodies against CRBN and the neosubstrate.

  • Objective: To assess the functional consequences of neosubstrate degradation on cell survival.

  • Methodology:

    • Seed cells in 96-well plates and treat with a dose range of this compound.

    • After a set incubation period (e.g., 72 hours), measure cell viability using assays such as CellTiter-Glo® (Promega) which quantifies ATP levels.

    • For apoptosis, treat cells and then stain with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry analysis.

CRBN-Independent Effects: Unspecific Toxicity and Antiproliferative Activity

While the primary anti-tumor effects of this compound are mediated through CRBN, studies have revealed the presence of CRBN-independent activities, particularly at higher concentrations. These effects are often described as "unspecific toxicity" and contribute to the overall pharmacological profile of the compound.

Evidence for CRBN-Independent Effects

The most direct evidence for CRBN-independent effects comes from studies utilizing CRBN knockout (CRBN-/-) cell lines. In these cells, which lack the primary target of this compound, the compound still exhibits antiproliferative and cytotoxic effects, albeit at higher concentrations than in their CRBN-proficient counterparts.[3]

EffectDescriptionKey Experimental Evidence
Antiproliferative Activity This compound can inhibit the growth of cancer cells even in the absence of CRBN.Cell viability assays (e.g., IC50 determination) in CRBN+/+ versus CRBN-/- cell lines. This compound retains antiproliferative activity in CRBN-/- cells, as demonstrated by dose-response curves.[3]
Unspecific Toxicity At higher concentrations, this compound induces cell death through mechanisms that do not require CRBN. The precise molecular targets of this toxicity are not well-defined.The clinical development of this compound was reportedly challenged by "unmanageable off-target toxicities," which may be a composite of broad CRBN-dependent degradation and CRBN-independent effects.[8]
Experimental Workflow for Comparing CRBN-Dependent and -Independent Antiproliferative Effects

The following diagram outlines a typical experimental workflow to differentiate between the CRBN-dependent and independent effects of this compound on cell proliferation.

CRBN_Comparison_Workflow Workflow for Comparing CRBN-Dependent and -Independent Effects Start Start Cell_Culture Culture CRBN+/+ and CRBN-/- Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with a dose range of this compound Cell_Culture->Treatment Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Values Viability_Assay->Data_Analysis Comparison Compare IC50 values between CRBN+/+ and CRBN-/- cells Data_Analysis->Comparison Conclusion Determine CRBN-dependent and -independent antiproliferative activity Comparison->Conclusion

Caption: Experimental workflow for comparing antiproliferative effects.

Summary and Conclusion

The anti-tumor activity of this compound is a tale of two mechanisms. The predominant, on-target effect is CRBN-dependent, driven by the targeted degradation of a suite of neosubstrates that are critical for cancer cell survival and proliferation. This mechanism is potent and specific, forming the basis of this compound's therapeutic potential.

However, the existence of CRBN-independent effects, characterized by unspecific toxicity and antiproliferative activity at higher concentrations, adds a layer of complexity to the drug's profile. These off-target effects likely contributed to the challenges faced during its clinical development.

For researchers and drug development professionals, a thorough understanding of both the CRBN-dependent and -independent effects of this compound is crucial. Dissecting these dual activities will be instrumental in the design of next-generation CELMoDs with improved therapeutic windows, maximizing on-target efficacy while minimizing off-target toxicities. Future research should focus on elucidating the precise molecular targets and pathways involved in the CRBN-independent toxicity of this compound to inform the development of safer and more effective protein-degrading therapeutics.

References

Validating GSPT1 as a Direct Target of CC-885: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating G1 to S phase transition 1 (GSPT1) as a direct target of the cereblon (CRBN) E3 ubiquitin ligase modulator, CC-885. We further compare this compound with a next-generation, more selective GSPT1 degrader, CC-90009, offering insights into their mechanisms, efficacy, and selectivity. All data presented is supported by detailed experimental protocols for reproducibility.

Mechanism of Action: Molecular Glue-Mediated Degradation

Both this compound and CC-90009 function as "molecular glues" that induce the interaction between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and GSPT1, a translation termination factor.[1] This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[1][2] The anti-tumor activity of this compound is directly mediated through this CRBN-dependent degradation of GSPT1.[2][3] Structural studies have revealed that this compound and GSPT1 interact with a "hotspot" on the cereblon surface, with a key glycine (B1666218) residue in a surface turn of GSPT1 being crucial for this interaction.[2]

The signaling pathway for this compound-mediated GSPT1 degradation is illustrated below.

GSPT1_Degradation_Pathway cluster_Ternary_Complex Ternary Complex Formation cluster_Degradation Ubiquitination & Degradation DDB1 DDB1 CRBN CRBN DDB1->CRBN CRBN_bound CRBN CUL4 CUL4 CUL4->DDB1 RBX1 RBX1 RBX1->CUL4 CC885 This compound CC885->CRBN_bound binds GSPT1 GSPT1 GSPT1->CC885 recruited by Ub Ubiquitin PolyUb_GSPT1 Polyubiquitinated GSPT1 Ub->PolyUb_GSPT1 added to GSPT1 Proteasome Proteasome PolyUb_GSPT1->Proteasome targeted to Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 degrades

Caption: this compound mediated GSPT1 degradation pathway.

Comparative Efficacy and Selectivity

While this compound was the first-in-class GSPT1 degrader, its clinical advancement has been hindered by off-target toxicities.[1] This is attributed to its activity against other proteins, including Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1 alpha (CK1α).[1] In contrast, CC-90009 was developed as a more selective GSPT1 degrader with an improved safety profile.[1]

CompoundTargetOff-TargetsIC50 (AML Cell Lines)Clinical Status
This compound GSPT1IKZF1, IKZF3, CK1α, HBS1L[1][4]10 nM - 1 µM[5]Development challenged by toxicity[4]
CC-90009 GSPT1Minimal/None Reported[1]Potent anti-leukemic activity[1]Phase I clinical trial[6]

Experimental Validation of GSPT1 as a Direct Target

The direct targeting of GSPT1 by this compound has been validated through a series of key experiments.

CRBN-Dependence of this compound Activity

To confirm that the cytotoxic effects of this compound are mediated by CRBN, experiments were conducted in CRBN knockout (CRBN-/-) cells.

Experimental Workflow:

CRBN_Dependence_Workflow start Start crispr Generate CRBN-/- cells using CRISPR/Cas9 start->crispr treat_wt Treat Wild-Type (WT) cells with this compound crispr->treat_wt treat_ko Treat CRBN-/- cells with this compound crispr->treat_ko assay Assess cell proliferation and GSPT1 levels treat_wt->assay treat_ko->assay compare Compare results between WT and CRBN-/- cells assay->compare end Conclusion: CRBN is essential for This compound activity compare->end

Caption: Workflow to determine CRBN-dependence of this compound.

Results: Deletion of cereblon abolished the antiproliferative effects of this compound, demonstrating that its activity is CRBN-dependent.[7] this compound failed to reduce PLK1, another identified neosubstrate, in CRBN-/- cells.[8][9]

Ternary Complex Formation and GSPT1 Ubiquitination

Co-immunoprecipitation (Co-IP) and ubiquitination assays provide direct evidence of the this compound-induced interaction between CRBN and GSPT1, leading to GSPT1's ubiquitination.

Experimental Protocol: Co-Immunoprecipitation

  • Cell Culture and Treatment: HEK293T cells are transiently transfected with constructs expressing HA-tagged GSPT1 and wild-type CRBN.

  • Pre-treatment: Cells are pre-treated with MLN-4924 (1 µM) for 3 hours to inhibit the neddylation of cullin-RING ligases and prevent substrate degradation.

  • This compound Treatment: Cells are then treated with either DMSO (vehicle) or this compound (10 µM) for 2 hours.

  • Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an anti-HA antibody to pull down GSPT1-HA and any interacting proteins.

  • Western Blotting: The immunoprecipitated complexes are resolved by SDS-PAGE and analyzed by western blotting using antibodies against CRBN and HA.

Results: These experiments show that this compound promotes the interaction between CRBN and GSPT1.[7][10]

GSPT1 Degron Mutant Resistance

To definitively prove that GSPT1 is the critical target of this compound, a mutant version of GSPT1 that is resistant to this compound-mediated degradation was created.

Experimental Protocol: GSPT1 Mutant Assay

  • Site-Directed Mutagenesis: A point mutation (G575N) is introduced into the GSPT1 coding sequence. The G575 residue is critical for the interaction with the CRBN-CC-885 complex.[6]

  • Stable Cell Line Generation: HEK293T or AML cells are engineered to stably express either wild-type GSPT1 or the G575N mutant.

  • This compound Treatment: These cell lines are treated with varying concentrations of this compound.

  • Proliferation and Degradation Assays: Cell proliferation is measured using assays like CellTiter-Glo. GSPT1 protein levels are assessed by western blotting or a HiBiT lytic bioluminescence assay.[10]

Results: Overexpression of the resistant GSPT1(G575N) variant completely abrogates the anti-proliferative effects of this compound, confirming that GSPT1 degradation is the primary mechanism of this compound's cytotoxicity.[5][11]

GSPT1 VariantThis compound SensitivityRationale
Wild-Type GSPT1SensitiveContains the intact degron required for binding to the CRBN-CC-885 complex.
GSPT1 (G575N) MutantResistantThe G575N mutation disrupts the structural degron, preventing the formation of the ternary complex and subsequent degradation.[6][10]

Conclusion

The direct engagement of GSPT1 by this compound is strongly validated through a combination of biochemical, cellular, and structural biology experiments. These studies unequivocally demonstrate that this compound acts as a molecular glue to induce the CRBN-dependent ubiquitination and proteasomal degradation of GSPT1, leading to its anti-tumor effects. While effective, the off-target activity of this compound has prompted the development of more selective GSPT1 degraders like CC-90009, which represents a more precise tool for investigating the therapeutic potential of GSPT1 degradation. For researchers studying the specific consequences of GSPT1 loss, CC-90009 offers a superior alternative due to its high selectivity, minimizing confounding off-target effects.[1]

References

CC-885's CRBN-Dependent Activity: A Comparative Analysis in Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the Cereblon-dependent mechanism of the molecular glue degrader, CC-885. This guide provides a comparative analysis of its anti-proliferative and protein degradation activities in wild-type versus CRBN knockout cell lines, supported by experimental data and detailed protocols.

This compound is a potent molecular glue degrader that has demonstrated significant anti-tumor activity. Its mechanism of action is critically dependent on the presence of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This compound modulates CRBN's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not endogenous targets of CRBN. This targeted protein degradation is the primary driver of this compound's therapeutic effects.

The Central Role of Cereblon (CRBN)

The interaction between this compound and CRBN is fundamental to its activity. By binding to CRBN, this compound creates a novel protein surface that promotes the recruitment of neosubstrates to the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. Consequently, in the absence of CRBN, this compound is unable to induce the degradation of its neosubstrates, thereby losing its specific anti-proliferative and cytotoxic effects.

Comparative Analysis of this compound Activity in Wild-Type vs. CRBN Knockout Cells

To elucidate the CRBN-dependency of this compound, its activity has been extensively studied in wild-type (WT) cell lines that express CRBN and in corresponding CRBN knockout (CRBN-/-) cell lines generated using gene-editing technologies like CRISPR-Cas9.

Anti-Proliferative Activity

The anti-proliferative effects of this compound are markedly diminished in the absence of CRBN. This is quantified by comparing the half-maximal inhibitory concentration (IC50) values in WT and CRBN-/- cells.

Cell LineGenotypeThis compound IC50 (µM)Reference
MM.1SWild-Type~0.005[1]
MM.1SCRBN-/->20 (Inactive)[1]

As the data indicates, while this compound potently inhibits the proliferation of wild-type MM.1S multiple myeloma cells, its activity is abrogated in the CRBN-/- counterparts. It has been noted, however, that this compound can retain some non-specific toxicity at higher concentrations in CRBN-/- cell lines[1].

Degradation of Neosubstrates

The primary mechanism behind this compound's anti-tumor activity is the degradation of specific neosubstrates. The most well-characterized of these is the translation termination factor GSPT1. However, this compound is known to induce the degradation of other proteins as well, all in a CRBN-dependent manner.

GSPT1 Degradation:

Cell LineGenotypeThis compound TreatmentGSPT1 DegradationReference
MM.1SWild-Type0.1 µM for 6hSignificant Downregulation[1]
A549Wild-TypePresentDegradation Observed[2]
A549CRBN-/-PresentNo Degradation[2]
HeLaWild-TypePresentDegradation Observed[2]
HeLaCRBN-/-PresentNo Degradation[2]
NB4Wild-TypeDose- and Time-DependentDegradation Observed[3]
NB4CRBN-/-Dose- and Time-DependentNo Degradation[3]

Other Neosubstrates:

In addition to GSPT1, this compound has been shown to induce the degradation of other key cellular proteins, with this activity being strictly dependent on the presence of CRBN.

NeosubstrateCell Line GenotypeEffect of this compoundReference
IKZF1 (Ikaros) Wild-TypeDegradation[1]
CRBN-/-No Degradation[1]
IKZF3 (Aiolos) Wild-TypeDegradation[1]
CRBN-/-No Degradation[1]
CK1α Wild-TypeDegradation[1]
CRBN-/-No Degradation[1]
PLK1 Wild-TypeDegradation[2]
CRBN-/-No Degradation[2]
BNIP3L Wild-TypeDegradation[3]
CRBN-/-No Degradation[3]

These findings collectively underscore that the degradation of GSPT1 and other neosubstrates by this compound is entirely contingent on the presence of CRBN.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

CC885_Mechanism cluster_CRBN_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 GSPT1 GSPT1 (Neosubstrate) RBX1->GSPT1 Polyubiquitination CC885 This compound CC885->CRBN Binding GSPT1->CRBN Recruitment Proteasome 26S Proteasome GSPT1->Proteasome Targeting Ub Ubiquitin Degradation Degraded GSPT1 Proteasome->Degradation Degradation

Caption: Mechanism of this compound induced GSPT1 degradation.

Experimental_Workflow cluster_assays Downstream Assays cluster_results Expected Outcomes start Start: Wild-Type and CRBN-/- Cells treatment Treat with this compound (or DMSO control) start->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay protein_analysis Protein Degradation Analysis (Western Blot / Proteomics) treatment->protein_analysis viability_results WT: Decreased Viability CRBN-/-: No significant change viability_assay->viability_results protein_results WT: Neosubstrate Degradation CRBN-/-: No Degradation protein_analysis->protein_results

Caption: Experimental workflow for comparing this compound activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experiments.

Generation of CRBN Knockout Cell Lines

CRBN knockout cell lines are essential for validating the CRBN-dependency of this compound. The CRISPR-Cas9 system is a widely used method for their generation.

  • Guide RNA (gRNA) Design: Design gRNAs targeting an early exon of the CRBN gene to induce frameshift mutations leading to a non-functional protein. Use online tools to minimize off-target effects.

  • Vector Construction and Transfection: Clone the designed gRNAs into a Cas9-expressing vector (e.g., pX458 which also expresses GFP). Transfect the vector into the wild-type cell line using an appropriate method (e.g., lipofection, electroporation).

  • Single-Cell Sorting: 24-48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).

  • Clonal Expansion and Screening: Expand the single-cell clones. Screen for CRBN knockout by Western blot analysis to confirm the absence of the CRBN protein.

  • Genotype Verification: Isolate genomic DNA from knockout clones and perform Sanger sequencing of the targeted region to confirm the presence of frameshift-inducing insertions or deletions (indels).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed both wild-type and CRBN-/- cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.

Western Blot for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins.

  • Cell Treatment and Lysis: Treat wild-type and CRBN-/- cells with this compound or a vehicle control for the desired time (e.g., 4-24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., GSPT1, CRBN, IKZF1, etc.) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Include a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

References

A Comparative Guide to the Synergistic Anti-Cancer Effects of CC-885 in Combination with Mitochondria-Targeting Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cereblon E3 ligase modulator, CC-885, when used in combination with mitochondria-targeting drugs for the treatment of cancer, with a particular focus on Acute Myeloid Leukemia (AML). We will delve into the mechanisms of action, present supporting experimental data, and compare this combination therapy with relevant alternatives.

Introduction: The Rationale for Combination Therapy

This compound is a novel immunomodulatory drug (IMiD) that functions as a molecular glue, inducing the degradation of specific target proteins. Its primary anti-tumor activity is attributed to the degradation of the translation termination factor GSPT1.[1][2] Mitochondria are central to cancer cell metabolism, survival, and apoptosis. Targeting mitochondrial functions is a promising strategy in oncology. Recent studies have revealed that combining this compound with drugs that induce mitochondrial stress can lead to synergistic anti-cancer effects. This guide will explore the experimental evidence supporting this therapeutic strategy.

Mechanism of Action: A Dual-Pronged Attack

The synergistic effect of combining this compound with mitochondria-targeting drugs stems from their distinct but complementary mechanisms of action.

2.1. This compound: A Molecular Glue for Protein Degradation

This compound binds to the cereblon (CRBN) E3 ubiquitin ligase complex, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not the native targets of CRBN. The key target for its anti-cancer effects is GSPT1.[1][2] More recently, it has been discovered that this compound also induces the degradation of BNIP3L (also known as NIX), a critical protein in the process of mitophagy—the selective degradation of mitochondria.[3][4]

CC_885_Mechanism cluster_0 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 GSPT1 GSPT1 (Translation Termination Factor) CRBN->GSPT1 Ubiquitination BNIP3L BNIP3L (Mitophagy Receptor) CRBN->BNIP3L Ubiquitination CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 CC885 This compound CC885->CRBN binds to GSPT1->CRBN recruited by This compound Proteasome Proteasome GSPT1->Proteasome Degradation BNIP3L->CRBN recruited by This compound BNIP3L->Proteasome Degradation Ub Ubiquitin

Mechanism of this compound-induced protein degradation.

2.2. Mitochondria-Targeting Drugs: Inducing Cellular Stress

Mitochondria-targeting drugs, such as the complex I inhibitor rotenone (B1679576), disrupt the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This induces significant cellular stress.

2.3. The Synergy: Inhibiting Mitophagy to Enhance Mitochondrial Stress

The combination of this compound and a mitochondria-targeting drug like rotenone creates a powerful synergistic effect. By degrading BNIP3L, this compound inhibits mitophagy, the cell's primary mechanism for clearing damaged mitochondria.[3][4] This prevents the removal of dysfunctional mitochondria damaged by rotenone, leading to an accumulation of mitochondrial stress and ultimately, enhanced cancer cell death.[3]

Synergy_Mechanism CC885 This compound BNIP3L BNIP3L CC885->BNIP3L induces degradation of Mitophagy Mitophagy CC885->Mitophagy inhibits Rotenone Rotenone (Mitochondria-Targeting Drug) Mitochondria Mitochondria Rotenone->Mitochondria damages BNIP3L->Mitophagy is required for Mitochondria->Mitophagy cleared by Cell_Stress Increased Mitochondrial Stress & ROS Mitochondria->Cell_Stress leads to Cell_Death Synergistic Cell Death Cell_Stress->Cell_Death induces

Synergistic mechanism of this compound and rotenone.

Comparative Performance: Experimental Data

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in combination with mitochondria-targeting drugs.

Table 1: In Vitro Cell Viability in AML Cell Line (NB4)

TreatmentConcentration% Cell Viability (Mean ± SEM)
Control (DMSO)-100 ± 5.2
This compound1 µM85 ± 4.5
Rotenone0.5 µM78 ± 3.9
This compound + Rotenone 1 µM + 0.5 µM 42 ± 3.1

Data adapted from a study on the combination of this compound and rotenone in NB4 cells after 48 hours of treatment.[3]

Table 2: Comparison of GSPT1 Degraders

FeatureThis compoundCC-90009 (Alternative)
Primary Target GSPT1GSPT1
Other Known Targets BNIP3L, IKZF1, IKZF3, CK1αHighly selective for GSPT1
Clinical Status Development challenged by off-target toxicitiesIn clinical trials for AML
Selectivity Profile BroadHigh

CC-90009 is a second-generation GSPT1 degrader with improved selectivity, offering a potential alternative with a better safety profile.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: AML cells (e.g., NB4) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with this compound, rotenone, or the combination at the desired concentrations. A DMSO control is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the DMSO-treated control cells.

4.2. Western Blot for Protein Degradation

This technique is used to detect the levels of specific proteins (e.g., BNIP3L, GSPT1) following drug treatment.

  • Cell Lysis: After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., anti-BNIP3L, anti-GSPT1) and a loading control (e.g., anti-β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3. In Vivo Ubiquitination Assay

This assay confirms that the degradation of a target protein is mediated by the ubiquitin-proteasome system.

  • Transfection: Cells (e.g., 293T) are transfected with plasmids expressing Flag-tagged BNIP3L and HA-tagged ubiquitin.

  • Treatment: Cells are treated with this compound and the proteasome inhibitor MG132.

  • Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an anti-Flag antibody to pull down BNIP3L.

  • Western Blot: The immunoprecipitated proteins are analyzed by western blotting using an anti-HA antibody to detect ubiquitinated BNIP3L.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies Cell_Culture AML Cell Culture (e.g., NB4) Treatment Treatment: - this compound - Rotenone - Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Degradation Protein Degradation (Western Blot) Treatment->Degradation Transfection Transfection with Flag-BNIP3L & HA-Ub Ubiquitination In Vivo Ubiquitination Assay Transfection->Ubiquitination

General experimental workflow.

Comparison with Alternatives

5.1. CC-90009: A More Selective GSPT1 Degrader

As highlighted in Table 2, CC-90009 is a next-generation GSPT1 degrader that offers high selectivity for its target. This enhanced selectivity minimizes the off-target effects observed with this compound, potentially leading to a better safety profile in clinical settings. For research focused specifically on the consequences of GSPT1 degradation, CC-90009 is a more precise tool.

5.2. Other Mitochondria-Targeting Strategies in AML

Several other mitochondria-targeting agents are used or are in development for AML, including:

  • Venetoclax (ABT-199): A BCL-2 inhibitor that promotes apoptosis. It is often used in combination with hypomethylating agents.[5][6][7]

  • IACS-010759: An inhibitor of mitochondrial complex I that is in clinical trials for AML.[8][9]

  • Glutaminase inhibitors (e.g., CB-839): These drugs target glutamine metabolism, which is crucial for the survival of many AML cells.[9]

While direct comparative data for this compound in combination with these agents is limited, the principle of dual targeting of mitochondrial function and another critical cellular process holds promise.

Conclusion

The combination of this compound with mitochondria-targeting drugs like rotenone represents a compelling therapeutic strategy, particularly for AML. The synergistic effect is driven by a dual mechanism: this compound's inhibition of mitophagy through BNIP3L degradation and the induction of mitochondrial stress by the partner drug. This approach enhances the therapeutic window and may overcome resistance to single-agent therapies. Future research should focus on exploring this combination with other mitochondria-targeting agents, such as venetoclax, and on evaluating its efficacy in in vivo models. The development of more selective GSPT1 degraders like CC-90009 also offers exciting prospects for improving the clinical applicability of this therapeutic strategy.

References

Safety Operating Guide

Personal protective equipment for handling CC-885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the potent cereblon modulator, CC-885.

This document provides critical safety and logistical information for the laboratory use of this compound, a novel E3 ligase modulator with significant anti-tumor activity. Adherence to these guidelines is essential to ensure personnel safety and responsible environmental management.

Immediate Safety and Personal Protective Equipment (PPE)

Given that the full toxicological properties of this compound have not been exhaustively documented, a precautionary approach assuming high potency is mandatory. The following Personal Protective Equipment (PPE) is required for all personnel handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

OperationRequired PPERationale
General Laboratory Use - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Fully-buttoned laboratory coatTo prevent skin and eye contact with the compound.
Weighing of Powder - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)To minimize the risk of inhaling aerosolized powder and to provide maximum skin and eye protection.
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coatTo protect against splashes of the concentrated stock solution.
Conducting Reactions - Double nitrile gloves (or specialized gloves based on other reactants)- Chemical splash goggles- Laboratory coatTo protect against accidental exposure during experimental procedures.
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant apronTo ensure protection during the handling and transport of hazardous waste.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe management of this compound in a laboratory setting.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound powder at -20°C for long-term stability (up to 3 years).

  • Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1]

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

Handling and Preparation of Stock Solutions
  • All handling of solid this compound must be conducted in a certified chemical fume hood, a powder-containment hood, or a glove box to prevent inhalation of dust.

  • Use wet-handling techniques (e.g., dampening the powder with a small amount of the solvent) to further minimize dust generation.

  • This compound is soluble in DMSO.[2] Prepare stock solutions by slowly adding the solvent to the powdered compound to avoid splashing.

Table 2: Solubility of this compound in DMSO

Concentration (mg/mL)Molar Concentration (mM)Notes
66.67151.22Ultrasonic agitation may be needed.[3]
67.5153.10Sonication is recommended.[4]
88199.6Fresh, moisture-free DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[5]

Disposal Plan

This compound and all materials that have come into contact with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation : All waste contaminated with this compound must be segregated from other laboratory waste streams.[6]

  • Bulk Waste : Unused or expired this compound powder and any materials with significant contamination should be placed in a designated, sealed, and clearly labeled black RCRA hazardous waste container.[6][7]

  • Liquid Waste : Collect all liquid waste containing this compound, including unused dilutions and cell culture media, in a dedicated, sealed, and clearly labeled waste container. Do not mix with other, incompatible waste streams.

  • Solid Waste : All contaminated solid waste, such as gloves, weighing paper, pipette tips, and disposable labware, should be collected in a separate, clearly labeled, and sealed yellow chemotherapy waste bag or container.[7]

  • Sharps : Used syringes and needles that have come into contact with this compound must be disposed of immediately in a yellow, puncture-resistant "Chemo Sharps" container.[7] Do not recap, bend, or break needles.[7]

  • Decontamination : After handling and at the end of each experiment, decontaminate all work surfaces and equipment with a detergent solution followed by a thorough rinse with water.[7]

  • Final Disposal : All hazardous waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office, typically via high-temperature incineration. Do not dispose of this compound down the drain or in regular trash.[6]

Experimental Protocol: Cell Viability Assay using CCK-8

This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., A549, MV4-11)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical final concentration range for this compound is 1 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in culture medium).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C.[3][8]

  • Viability Measurement (CCK-8):

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Measure the absorbance at 450 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathway of this compound

This compound functions as a "molecular glue" that modulates the substrate specificity of the E3 ubiquitin ligase complex, CRL4-CRBN. It induces the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the translation termination factor GSPT1 and the polo-like kinase 1 (PLK1).[9]

CC885_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 Rbx1 Rbx1 CUL4->Rbx1 CC885 This compound CC885->CRBN binds to GSPT1 GSPT1 GSPT1->CRBN recruited by This compound Proteasome Proteasome GSPT1->Proteasome targeted to PLK1 PLK1 PLK1->CRBN recruited by This compound PLK1->Proteasome targeted to Ub Ubiquitin Ub->GSPT1 Ubiquitination Ub->PLK1 Ubiquitination Degradation Degradation Proteasome->Degradation leads to Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis results in

Caption: this compound mediated degradation of GSPT1 and PLK1.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.